molecular formula C13H13N5O B12385622 Meriolin 16

Meriolin 16

Cat. No.: B12385622
M. Wt: 255.28 g/mol
InChI Key: UVGIMRZKNJOIRA-UHFFFAOYSA-N
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Description

Meriolin 16 is a useful research compound. Its molecular formula is C13H13N5O and its molecular weight is 255.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridine-2,6-diamine

InChI

InChI=1S/C13H13N5O/c1-19-9-2-3-16-13-12(9)8(6-17-13)7-4-10(14)18-11(15)5-7/h2-6H,1H3,(H,16,17)(H4,14,15,18)

InChI Key

UVGIMRZKNJOIRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C3=CC(=NC(=C3)N)N

Origin of Product

United States

Foundational & Exploratory

Meriolin 16: A Semi-Synthetic Cyclin-Dependent Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

Meriolin 16 is a novel, semi-synthetic derivative of the meridianin and variolin marine alkaloids, demonstrating potent inhibitory activity against a broad spectrum of cyclin-dependent kinases (CDKs).[1][2][3][4] As a consequence of its multi-CDK inhibitory action, this compound has been shown to effectively block cell cycle progression, inhibit transcription, and induce apoptosis in various cancer cell lines, including those resistant to standard therapies.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Synthesis of this compound

This compound is synthesized from 4-methoxy 7-azaindole through a concise two-step process. The synthesis involves an initial iodination-tosylation sequence followed by a Masuda borylation-Suzuki coupling sequence. This efficient synthetic route allows for the production of this compound and its analogs for further investigation.

G Synthesis Workflow of this compound cluster_0 Step 1: Iodination-Tosylation cluster_1 Step 2: Masuda Borylation-Suzuki Coupling 4-methoxy 7-azaindole 4-methoxy 7-azaindole 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine 4-methoxy 7-azaindole->3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine One-pot reaction This compound This compound 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine->this compound One-pot, three-step sequence with 4-bromopyridine-2,6-diamine and subsequent detosylation

A simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of multiple CDKs, which are key regulators of the cell cycle and transcription. By binding to the ATP-pocket of these kinases, this compound prevents the phosphorylation of their key substrates, leading to cell cycle arrest and the induction of apoptosis.

Inhibition of Cell Cycle Progression

This compound inhibits CDK1 and CDK2, leading to the blockage of cell cycle progression. A key target of CDK2 is the Retinoblastoma protein (RB). By preventing the hyperphosphorylation of RB, this compound keeps RB in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby halting the cell cycle.

Inhibition of Transcription

This compound also potently inhibits CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the phosphorylation of the C-terminal domain of RNA polymerase II at Serine 2 (Ser2). This phosphorylation event is essential for transcriptional elongation. By inhibiting CDK9, this compound prevents RNA polymerase II-mediated transcription, leading to a shutdown of gene expression and subsequent apoptosis.

Signaling pathways inhibited by this compound.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of human leukemia and lymphoma cell lines, with IC50 values in the nanomolar range.

Cell LineCancer TypeIC50 (nM)
JurkatT-cell leukemia50
RamosBurkitt's lymphoma30 - 50
K562Chronic Myeloid Leukemia (imatinib-resistant)Potent cytotoxicity observed
J82Urothelial Carcinoma (cisplatin-resistant)Potent cytotoxicity observed
2102EPGerm Cell Tumor (cisplatin-resistant)Potent cytotoxicity observed
In Vitro Kinase Inhibition

Luminescence-based kinase activity assays have shown that this compound is a potent inhibitor of several CDKs. A broader kinome screen revealed that this compound and the related compound Meriolin 36 prevalently inhibit most CDKs, including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20.

KinaseIC50 (nM)
CDK1/cyclin B1Concentration-dependent inhibition observed
CDK2/cyclin A2Concentration-dependent inhibition observed (less pronounced than for CDK1 and CDK9)
CDK9/cyclin TConcentration-dependent inhibition observed

Experimental Protocols

Cell Viability Assay (AlamarBlue® Assay)

This assay quantitatively measures the proliferation of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24 hours. A DMSO control (0.1% v/v) should be included.

  • Reagent Addition: Add AlamarBlue® reagent (10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Normalize the fluorescence values to the DMSO control to determine the percentage of cell viability.

In Vitro Kinase Activity Assay (Luminescence-based)

This assay is used to determine the inhibitory activity of this compound on specific CDKs.

  • Assay Components: Utilize a commercial CDK kinase assay kit (e.g., from BPS Bioscience). The kit typically contains the CDK/cyclin complex, substrate, ATP, and a kinase-glo® reagent.

  • Reaction Setup: In a 96-well plate, combine the CDK/cyclin complex, the substrate, and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Detection: Add the kinase-glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control.

G Experimental Workflow for Kinase Inhibition Assay Prepare reaction mix Prepare reaction mix (CDK/Cyclin, Substrate, this compound) Initiate reaction Add ATP to initiate kinase reaction Prepare reaction mix->Initiate reaction Incubate Incubate at room temperature Initiate reaction->Incubate Stop reaction and detect Add Kinase-Glo® reagent Incubate->Stop reaction and detect Measure luminescence Read luminescence Stop reaction and detect->Measure luminescence Analyze data Calculate % inhibition Measure luminescence->Analyze data

A typical workflow for a luminescence-based kinase assay.
Western Blotting for Phosphorylation Analysis

This technique is used to detect the phosphorylation status of key proteins like RB and RNA polymerase II.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-RB (Ser612, Thr821) or anti-phospho-RNA polymerase II (Ser2)).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., actin or tubulin) to ensure equal protein loading.

Conclusion

This compound is a promising semi-synthetic CDK inhibitor with potent anti-cancer activity. Its ability to target multiple CDKs involved in both cell cycle control and transcription provides a multi-pronged attack on cancer cells. The strong cytotoxic effects observed in various cancer cell lines, including those with acquired resistance to other therapies, highlight its potential as a valuable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Meriolin 16: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meriolin 16 is a potent, synthetically derived small molecule belonging to the meriolin class of kinase inhibitors. Meriolins are chemical hybrids of the natural marine alkaloids meridianins and variolins.[1] This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, a promising anti-cancer agent. This compound exhibits significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including those resistant to standard chemotherapies.[1] Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and the induction of the intrinsic mitochondrial apoptosis pathway.[1][2] This guide details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its efficacy, and visualizes its signaling pathway.

Discovery and Development

This compound was developed as a novel derivative of Meriolin 31, with the strategic addition of a methoxy group to the aromatic pyridine ring. This modification was intended to enhance its cytotoxic potential, a hypothesis that was subsequently confirmed by experimental data. Meriolins, as a class, are recognized for their broad-spectrum kinase inhibitory activity, particularly against CDKs. The development of this compound represents a targeted effort in chemical derivatization to improve the anti-proliferative and pro-apoptotic properties of the parent meriolin scaffold.

Synthesis of this compound

The synthesis of this compound is achieved through a concise and efficient two-step, one-pot sequence involving a Masuda borylation followed by a Suzuki coupling. This method has been established as a versatile protocol for the synthesis of various meriolin derivatives and other bi(hetero)aryl compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Iodination and N-Tosylation of 4-methoxy-7-azaindole

This initial step prepares the azaindole core for the subsequent coupling reaction.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxy-7-azaindole in an appropriate organic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: Add N-iodosuccinimide (NIS) and p-toluenesulfonyl chloride (TsCl) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product, 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is extracted and purified using standard chromatographic techniques to yield the intermediate product.

Step 2: One-Pot Masuda Borylation-Suzuki Coupling

This one-pot procedure efficiently couples the functionalized azaindole with the aminopyridine moiety.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine, 4-bromopyridine-2,6-diamine, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃ or K₃PO₄), and a borane source (e.g., bis(pinacolato)diboron) in a degassed solvent (e.g., dioxane or DMF).

  • Reaction Conditions: Heat the mixture to a temperature appropriate for the coupling reaction (typically 80-120 °C) and stir for several hours until the reaction is complete. The progress of the reaction is monitored by TLC or LC-MS.

  • Detosylation: The tosyl protecting group is cleaved in situ or in a subsequent step, often by the addition of a suitable reagent like sodium hydroxide or by heating in the presence of the base used for the Suzuki coupling.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound (3-(2,6-diaminopyridin-4-yl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine).

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of multiple cyclin-dependent kinases, which are key regulators of cell cycle progression and transcription. By targeting these kinases, this compound disrupts essential cellular processes in cancer cells, leading to cell death.

Kinase Inhibition

In vitro kinase assays have demonstrated that this compound effectively inhibits CDK1/cyclin B1, CDK2/cyclin A2, and CDK9/cyclin T in a concentration-dependent manner. A broader kinome screen revealed that this compound and the related Meriolin 36 predominantly inhibit a wide range of CDKs, including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20.

Cell Cycle Arrest and Anti-proliferative Effects

The inhibition of cell cycle-regulating CDKs, such as CDK1 and CDK2, by this compound leads to cell cycle arrest. This is evidenced by the reduced phosphorylation of the retinoblastoma (RB) protein, a key substrate of these kinases. The subsequent halt in cell cycle progression prevents cancer cell proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, the programmed cell death pathway. It activates the intrinsic mitochondrial apoptosis pathway, a process that is independent of death receptor signaling. This is characterized by the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like Smac from the mitochondria, and subsequent activation of caspases. Notably, this compound can induce apoptosis even in cancer cells that overexpress the anti-apoptotic protein Bcl-2, suggesting its potential to overcome certain forms of drug resistance.

Signaling Pathway of this compound

Meriolin16_Pathway cluster_Meriolin This compound cluster_CDKs Cyclin-Dependent Kinases cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription cluster_Apoptosis Mitochondrial Apoptosis Meriolin This compound CDK1_CycB CDK1/Cyclin B Meriolin->CDK1_CycB Inhibits CDK2_CycA CDK2/Cyclin A Meriolin->CDK2_CycA Inhibits CDK9_CycT CDK9/Cyclin T Meriolin->CDK9_CycT Inhibits RB Rb Phosphorylation CDK2_CycA->RB Phosphorylates RNAPII RNA Pol II Phosphorylation CDK9_CycT->RNAPII Phosphorylates CellCycleArrest G1/S & G2/M Arrest RB->CellCycleArrest Promotes Progression Mcl1 Mcl-1 Transcription RNAPII->Mcl1 Initiates Mito Mitochondrial Membrane Potential Disruption Mcl1->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1. Signaling pathway of this compound.

Quantitative Data

The cytotoxic and kinase inhibitory activities of this compound have been quantified in various studies. The following tables summarize key data points.

Table 1: Cytotoxicity of Meriolin Derivatives (IC₅₀ Values)

Cell LineThis compoundMeriolin 31Meriolin 36Meriolin 3
Ramos (Burkitt's Lymphoma)50 nM90 nM170 nM70 nM
Jurkat (T-cell Leukemia)Potent---

Data sourced from Schmitt et al., 2024.

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC₅₀
CDK1/cyclin BPotent Inhibition
CDK2/cyclin APotent Inhibition
CDK9/cyclin TPotent Inhibition

Data interpretation from Schmitt et al., 2023.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence of the resorufin product using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

CDK Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the activity of CDKs by measuring the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a 96-well plate, add the CDK enzyme (e.g., CDK1/cyclin B, CDK2/cyclin A, or CDK9/cyclin T), the appropriate substrate, and the desired concentrations of this compound in kinase buffer.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a reagent that converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent that produces a luminescent signal proportional to the amount of newly synthesized ATP. Measure the luminescence using a microplate reader.

  • Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in a hypotonic fluorochrome solution containing propidium iodide (e.g., 0.1% sodium citrate, 0.1% Triton X-100, and 50 µg/mL propidium iodide).

  • Incubation: Incubate the cells in the staining solution in the dark at 4°C for at least 1 hour.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Propidium iodide will stain the DNA of cells with compromised membranes.

  • Data Analysis: Apoptotic cells will have a fractional DNA content (sub-G1 peak) due to DNA fragmentation. Quantify the percentage of cells in the sub-G1 population.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow start Cell Culture & Treatment with this compound harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with PBS harvest->wash stain Stain with Propidium Iodide or Annexin V/PI wash->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptotic Cells (Sub-G1 or Annexin V+) analysis->end

Figure 2. General workflow for apoptosis detection.
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the liberated AMC using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 430-460 nm.

  • Analysis: The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Western Blot for PARP Cleavage

This technique detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.

  • Protein Extraction and Quantification: Extract total protein from this compound-treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.

Conclusion

This compound is a highly potent CDK inhibitor with significant anti-cancer properties. Its well-defined synthesis and clear mechanism of action, centered on the induction of cell cycle arrest and mitochondrial apoptosis, make it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related compounds.

References

Apoptotic Potential of Meriolin 16 in Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pro-apoptotic capabilities of Meriolin 16, a novel cyclin-dependent kinase (CDK) inhibitor, with a specific focus on its efficacy in lymphoma models. This compound has demonstrated significant cytotoxic potential, inducing rapid apoptosis in lymphoma cell lines through a well-defined molecular mechanism. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified in various lymphoma cell lines. The following tables summarize the key findings, offering a comparative look at its potency.

Table 1: Cytotoxicity of Meriolin Derivatives in Ramos Burkitt's Lymphoma Cells

CompoundIC50 (24h treatment)
This compound30 nM - 50 nM[1][2]
Meriolin 3190 nM[2]
Meriolin 36170 nM[2]
Dinaciclib10 nM[3]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptotic Induction Kinetics of this compound in Lymphoma Cells

Cell LineTime to Apoptosis InductionKey Observations
Ramos2-3 hoursRapid and irreversible cytotoxicity
Jurkat2-3 hoursCaspase-3 activation observed as early as 3-4 hours

Mechanism of Action: A Multi-pronged Attack on Lymphoma Cells

This compound exerts its potent anti-lymphoma effects by targeting fundamental cellular processes: cell cycle progression and transcription. This is achieved through the inhibition of multiple cyclin-dependent kinases (CDKs).

A kinome screen has revealed that this compound is a pan-CDK inhibitor, targeting a broad spectrum of CDKs including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20. This broad-spectrum inhibition leads to a dual assault on the cancer cell's machinery:

  • Inhibition of Cell Cycle Progression: By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb) at key residues like Ser612 and Thr821. This prevents the cell from progressing through the cell cycle, ultimately leading to cell cycle arrest.

  • Prevention of Transcription: this compound also inhibits CDK9, which is crucial for the phosphorylation of the C-terminal domain of RNA polymerase II at Ser2. This inhibition effectively halts transcription initiation, depriving the cancer cell of essential proteins for its survival and proliferation.

The culmination of these inhibitory actions is the induction of apoptosis through the intrinsic mitochondrial pathway. This process is characterized by the following key events:

  • Caspase-9 and Apaf-1 Dependence: The induction of apoptosis by this compound is critically dependent on the initiator caspase-9 and the apoptotic protease activating factor 1 (Apaf-1).

  • Mitochondrial Disruption: The treatment of lymphoma cells with this compound leads to a breakdown of the mitochondrial membrane potential (ΔΨm), the release of the pro-apoptotic protein Smac, and the processing of the dynamin-like GTPase OPA1, resulting in mitochondrial fission.

  • Overcoming Bcl-2 Resistance: Notably, this compound can induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting its potential to overcome a common mechanism of drug resistance in cancer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its evaluation.

Meriolin16_Signaling_Pathway This compound Signaling Pathway in Lymphoma cluster_cdk CDK Inhibition cluster_downstream Downstream Effects cluster_apoptosis Mitochondrial Apoptosis Meriolin16 This compound CDK2 CDK2 Meriolin16->CDK2 CDK9 CDK9 Meriolin16->CDK9 Mitochondria Mitochondrial Dysfunction (ΔΨm loss, Smac release) Meriolin16->Mitochondria pRB pRb (Ser612/Thr821) Phosphorylation CDK2->pRB RNAPII RNA Pol II (Ser2) Phosphorylation CDK9->RNAPII CellCycle Cell Cycle Arrest pRB->CellCycle Transcription Transcription Inhibition RNAPII->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Transcription->Apoptosis Apaf1 Apaf-1 Mitochondria->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Lymphoma Cell Culture (e.g., Ramos) treatment Treat with this compound (various concentrations and time points) start->treatment viability Viability Assay (e.g., AlamarBlue®) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot (e.g., PARP, Caspase cleavage) treatment->western ic50 IC50 Determination viability->ic50 flow Flow Cytometry Analysis apoptosis->flow protein Protein Expression Analysis western->protein

References

Kinase Inhibition Profile of Meriolin 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase inhibition profile of Meriolin 16, a potent derivative of the meriolin class of compounds. Meriolins, synthetic hybrids of the natural marine alkaloids meridianins and variolins, are recognized for their significant cytotoxic and anti-proliferative properties, primarily through the inhibition of cyclin-dependent kinases (CDKs). This document summarizes the quantitative kinase inhibition data, details the experimental methodologies used for its determination, and visualizes the key signaling pathways affected by this compound.

Quantitative Kinase Inhibition Profile

This compound has been profiled against a comprehensive panel of 335 kinases, revealing a strong inhibitory activity with a notable selectivity for the CMGC group of kinases, which includes CDKs, MAPKs, GSKs, and CLKs. The primary targets of this compound are CDKs, which are crucial regulators of cell cycle progression and transcription.[1]

The inhibitory activity of this compound was assessed at two concentrations, 0.03 µM and 0.3 µM. The data presented below highlights the percentage of residual activity for a selection of key kinases, with a focus on the CDK family and other significantly inhibited kinases.

Kinase TargetKinase FamilyResidual Activity at 0.03 µM (%)Residual Activity at 0.3 µM (%)
CDK1/cyclin B1 CDK11.50.8
CDK2/cyclin A2 CDK1.80.9
CDK2/cyclin E CDK1.20.5
CDK3/cyclin E CDK2.10.6
CDK5/p25 CDK2.10.6
CDK5/p35 CDK3.10.7
CDK7/cyclin H/MNAT1 CDK38.63.5
CDK8/cyclin C CDK4.60.6
CDK9/cyclin K CDK2.50.6
CDK9/cyclin T1 CDK2.80.7
CDK12/cyclin K CDK5.30.7
CDK13/cyclin K CDK3.30.6
CDK16/cyclin Y CDK1.60.5
CDK17/cyclin Y CDK1.40.5
CDK18/cyclin Y CDK2.00.5
CDK19/cyclin C CDK2.10.6
CDK20/cyclin C CDK1.90.6
DYRK1A CMGC0.90.5
DYRK1B CMGC1.00.5
DYRK2 CMGC1.10.5
GSK3A CMGC1.30.5
GSK3B CMGC1.10.5
CLK1 CMGC1.40.5
CLK2 CMGC1.30.5
CLK3 CMGC1.50.5
CLK4 CMGC1.40.5
MAPK1 (ERK2) MAPK89.154.3
MAPK3 (ERK1) MAPK92.468.7
CDK4/cyclin D1 CDK95.175.4
CDK6/cyclin D3 CDK91.865.2

Data extracted from the supplementary information of Schmitt L, et al. (2024).[2]

Experimental Protocols

The determination of the kinase inhibition profile of this compound involved the following key experimental methodologies:

Comprehensive Kinome Screening

A broad kinase screen was performed to assess the inhibitory activity of this compound against a panel of 335 kinases.

  • Assay Platform: The kinome screening was conducted using the 33PanQinase™ activity assay by Reaction Biology.

  • Principle: This is a radiometric assay that measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate by the specific kinase.

  • Procedure:

    • This compound was tested at two concentrations (0.03 µM and 0.3 µM).

    • Each kinase reaction was initiated by the addition of [γ-33P]ATP.

    • Following incubation, the reaction was stopped, and the radiolabeled substrate was separated from the residual [γ-33P]ATP.

    • The radioactivity incorporated into the substrate was measured using a scintillation counter.

    • The percentage of residual kinase activity was calculated by comparing the radioactivity in the presence of this compound to a DMSO control.

In Vitro CDK Activity Assays

The inhibitory activity of this compound against specific cyclin-dependent kinases was further validated using luminescence-based kinase activity assays.

  • Assay Kits: Commercially available CDK activity assay kits (e.g., from BPS Bioscience) were used for CDK1/cyclin B1, CDK2/cyclin A2, and CDK9/cyclin T.[2]

  • Principle: These assays quantify the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A decrease in ATP levels corresponds to higher kinase activity.

  • Procedure:

    • The respective CDK/cyclin complex, substrate, and this compound at various concentrations were incubated in the reaction buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • After incubation, a kinase detection reagent was added, which contains luciferase and luciferin.

    • The luciferase enzyme catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP present.

    • The luminescent signal was measured using a luminometer.

    • IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Downstream Signaling

The effect of this compound on CDK-mediated phosphorylation events within cells was analyzed to confirm its mechanism of action.

  • Method: Western blotting was employed to detect the phosphorylation status of key CDK substrates.

  • Targets:

    • Retinoblastoma protein (Rb): Phosphorylation of Rb by CDK2 is a critical step for cell cycle progression from G1 to S phase. Specific antibodies against phospho-Rb (e.g., at Ser612 and Thr821) were used.[1]

    • RNA Polymerase II: The phosphorylation of the C-terminal domain of RNA Polymerase II at Ser2 by CDK9 is essential for transcriptional elongation. A specific antibody against phospho-RNA Polymerase II (Ser2) was used.[1]

  • Procedure:

    • Cancer cell lines (e.g., leukemia and lymphoma cells) were treated with this compound or a vehicle control for a specified duration.

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was incubated with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways inhibited by this compound and the general experimental workflow for determining its kinase inhibition profile.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Kinase Inhibition Profiling cluster_cellular Cellular Mechanism of Action cluster_analysis Data Analysis meriolin16 This compound Synthesis and Purification kinome_screen Broad Kinome Screen (335 Kinases) meriolin16->kinome_screen cdk_assay Specific CDK Luminescence Assays meriolin16->cdk_assay cell_treatment Treatment of Cancer Cell Lines meriolin16->cell_treatment data_analysis IC50 Determination & Selectivity Analysis kinome_screen->data_analysis cdk_assay->data_analysis western_blot Western Blot for Downstream Targets cell_treatment->western_blot western_blot->data_analysis

Figure 1: Experimental workflow for characterizing this compound.

cdk2_pathway CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylation CyclinA_E Cyclin A/E CyclinA_E->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb pRb (Inactive) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Meriolin16 This compound Meriolin16->CDK2 Inhibition

Figure 2: Inhibition of the CDK2/Rb pathway by this compound.

cdk9_pathway CDK9 CDK9 RNAPII RNA Polymerase II (CTD) CDK9->RNAPII Phosphorylation CyclinT Cyclin T CyclinT->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription Initiation Meriolin16 This compound Meriolin16->CDK9 Inhibition

Figure 3: Inhibition of the CDK9/RNA Polymerase II pathway.

Conclusion

This compound is a highly potent inhibitor of a range of kinases, with a pronounced selectivity for the CDK family. Its ability to potently inhibit CDKs involved in both cell cycle control (e.g., CDK2) and transcription (e.g., CDK9) underscores its potential as a multi-faceted anti-cancer agent. The detailed inhibition profile and understanding of its impact on key cellular signaling pathways provide a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and oncology.

References

The Role of Meriolin 16 in Transcriptional Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meriolin 16 is a potent, semi-synthetic pan-cyclin-dependent kinase (CDK) inhibitor derived from marine alkaloids. Its profound anti-neoplastic properties stem from a multi-pronged mechanism that includes the induction of cell cycle arrest, the activation of apoptosis, and the direct inhibition of transcription. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound impedes transcription, focusing on its interaction with key cellular machinery. It consolidates quantitative data on its efficacy, details relevant experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism: Inhibition of Transcriptional Elongation via CDK9

The primary mechanism by which this compound inhibits transcription is through its potent inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is indispensable for the transition from transcription initiation to productive elongation.

The key substrate of CDK9/P-TEFb is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). Specifically, CDK9 phosphorylates the serine residue at position 2 (Ser2) of the heptapeptide repeats (YSPTSPS) that constitute the RNAPII CTD.[3] This phosphorylation event is a critical signal that allows RNAPII to disengage from the promoter, overcome proximal promoter pausing, and commence productive elongation of the mRNA transcript.

This compound, by binding to the ATP pocket of CDK9, directly blocks this kinase activity. The resulting lack of RNAPII Ser2 phosphorylation prevents the polymerase from transitioning into an elongating state, effectively halting transcription. This leads to a rapid depletion of short-lived mRNAs, many of which encode proteins crucial for cancer cell survival and proliferation, such as anti-apoptotic proteins and cell cycle regulators.

In addition to its direct transcriptional inhibition, this compound also potently inhibits cell cycle-related CDKs, such as CDK2. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), a major tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the G1 to S phase transition and thus inducing cell cycle arrest. This dual action on both transcription and cell cycle progression underscores its efficacy as an anti-cancer agent.

Signaling and Mechanistic Pathways

The following diagrams illustrate the key molecular pathways and logical relationships central to this compound's function.

cluster_0 Transcription Elongation Control CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates Ser2 pRNAPII RNA Polymerase II-pSer2 (Elongating) RNAPII->pRNAPII mRNA mRNA Transcript pRNAPII->mRNA Elongation Transcription_Blocked Transcription Blocked Meriolin16 This compound Meriolin16->CDK9 Inhibits ATP Binding

Caption: this compound inhibits CDK9, preventing RNAPII Ser2 phosphorylation and halting transcription.

cluster_cdk CDK Targets cluster_process Cellular Processes Meriolin16 This compound CDK9 CDK9 Meriolin16->CDK9 Inhibits CDK2 CDK2 Meriolin16->CDK2 Inhibits Transcription Transcription (RNAPII-pSer2) CDK9->Transcription Promotes CellCycle Cell Cycle Progression (p-Rb) CDK2->CellCycle Promotes Apoptosis Apoptosis Transcription->Apoptosis Depletion of survival mRNAs leads to CellCycle->Apoptosis Arrest leads to

Caption: Logical flow of this compound's dual inhibition leading to apoptosis.

Quantitative Data: Inhibitory Potency

This compound demonstrates high cytotoxicity against various cancer cell lines, with IC50 values typically in the nanomolar range. Its potency is often greater than that of other Meriolin derivatives.

CompoundCell LineAssay DurationIC50 Value (nM)Reference
This compound Ramos (Burkitt's Lymphoma)24 h50
This compound Ramos (Burkitt's Lymphoma)24 h30
Meriolin 3Ramos (Burkitt's Lymphoma)24 h70
Meriolin 31Ramos (Burkitt's Lymphoma)24 h90
Meriolin 36Ramos (Burkitt's Lymphoma)24 h170
DinaciclibRamos (Burkitt's Lymphoma)24 h10

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A kinome screen revealed that this compound is a prevalent inhibitor of most CDKs, including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20.

Key Experimental Protocols & Workflows

The investigation of this compound's effect on transcription relies on a series of established molecular and cellular biology techniques.

cluster_assays Parallel Assays start Cancer Cell Lines treat Treat with this compound (Dose Response & Time Course) start->treat viability Cell Viability Assay (e.g., AlamarBlue®) treat->viability protein Protein Lysate Preparation treat->protein apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis ic50 Determine IC50 viability->ic50 western Immunoblotting protein->western apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant targets Analyze Target Proteins: - p-RNAPII (Ser2) - p-Rb (Ser612) - Cleaved PARP western->targets

Caption: General experimental workflow for evaluating this compound's cellular effects.

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit cell growth by 50%.

  • Principle: The AlamarBlue® assay uses the indicator dye resazurin to measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells (e.g., Ramos lymphoma cells) in a 96-well plate at a predetermined density.

    • Treat cells with a serial dilution of this compound for a specified duration (e.g., 24 hours). Include untreated and solvent (DMSO) controls.

    • Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure fluorescence or absorbance using a microplate reader.

    • Calculate the percentage of viability relative to the control and plot a dose-response curve to determine the IC50 value.

Immunoblotting (Western Blotting)

This technique is used to detect the levels and phosphorylation status of specific proteins.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • Methodology:

    • Treat cells with this compound (e.g., at 0.1 µM and 1 µM) for various time points (e.g., 4, 8, 12, 16, 24 hours).

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for targets of interest:

      • Phospho-RNA Polymerase II (Ser2) to assess transcriptional inhibition.

      • Phospho-Retinoblastoma (Ser612/Thr82) to assess cell cycle inhibition.

      • Total CDK9, Cyclin T1, and Rb as controls.

      • Cleaved PARP as a marker for apoptosis.

      • A loading control (e.g., Tubulin or β-actin) to ensure equal protein loading.

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified CDKs.

  • Principle: A luminescence-based assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

  • Methodology:

    • In a multi-well plate, combine purified active kinase complexes (e.g., CDK9/Cyclin T1, CDK2/Cyclin A2) with their specific substrates and ATP.

    • Add varying concentrations of this compound to the reaction wells.

    • Incubate to allow the kinase reaction to proceed.

    • Add a detection reagent that lyses the kinase and generates a luminescent signal inversely proportional to the amount of ATP consumed.

    • Measure luminescence to determine the extent of kinase inhibition at each concentration of this compound.

Conclusion

This compound is a powerful anti-cancer agent that targets fundamental cellular processes. Its role in inhibiting transcription is a cornerstone of its efficacy. By directly inhibiting CDK9, this compound prevents the critical phosphorylation of RNA Polymerase II at Ser2, leading to a global shutdown of transcriptional elongation. This action, combined with its potent inhibition of cell cycle progression through CDK2, triggers robust apoptotic cell death in cancer cells. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers and drug developers to further explore and harness the therapeutic potential of this compound and similar CDK inhibitors.

References

Structural Analogs of Meriolin 16: A Technical Guide to a New Class of Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meriolins are a class of synthetic indirubin analogs that have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Meriolin 16, a particularly potent derivative, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their biological activity, underlying mechanism of action, and the experimental methodologies used for their evaluation.

Core Compound and its Analogs: A Comparative Analysis

This compound and its structural analogs, including Meriolin 3, 31, and 36, share a common 3-(pyrimidin-4-yl)-7-azaindole scaffold. Variations in substituents on this core structure significantly influence their biological activity. The following tables summarize the available quantitative data on the inhibitory and cytotoxic potency of these compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Meriolin Analogs
CompoundTarget KinaseIC50 (nM)
This compound CDK1/cyclin B1Potent Inhibition
CDK2/cyclin A2Moderate Inhibition
CDK9/cyclin TPotent Inhibition
Meriolin 36 CDK1/cyclin B1Potent Inhibition
CDK2/cyclin A2Moderate Inhibition
CDK9/cyclin TPotent Inhibition

Note: Specific IC50 values for kinase inhibition are not consistently reported in the literature; however, studies indicate potent, concentration-dependent inhibition of CDK1 and CDK9 by this compound and 36, with a less pronounced effect on CDK2.[1]

Table 2: Cytotoxicity of Meriolin Analogs Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)
This compound RamosBurkitt's Lymphoma30 - 50[1][2]
JurkatT-cell Leukemia~20-30
HL60Promyelocytic Leukemia10 - 40[1]
HPBALLT-cell Acute Lymphoblastic Leukemia10 - 40[1]
K562Chronic Myeloid Leukemia10 - 40
KOPTK1T-cell Acute Lymphoblastic Leukemia10 - 40
MOLT4T-cell Acute Lymphoblastic Leukemia10 - 40
SUPB15B-cell Acute Lymphoblastic Leukemia10 - 40
DLBCL (primary cells)Diffuse Large B-cell Lymphoma20 - 50
FL (primary cells)Follicular Lymphoma20 - 50
CLL (primary cells)Chronic Lymphocytic Leukemia20 - 50
Meriolin 3 RamosBurkitt's Lymphoma70
Meriolin 31 RamosBurkitt's Lymphoma90
Meriolin 36 RamosBurkitt's Lymphoma170
JurkatT-cell Leukemia940 - 3840
HL60Promyelocytic Leukemia940 - 3840
HPBALLT-cell Acute Lymphoblastic Leukemia940 - 3840
K562Chronic Myeloid Leukemia940 - 3840
KOPTK1T-cell Acute Lymphoblastic Leukemia940 - 3840
MOLT4T-cell Acute Lymphoblastic Leukemia940 - 3840
SUPB15B-cell Acute Lymphoblastic Leukemia940 - 3840
Table 3: Cytotoxicity of Novel Pyrimeriolin Analogs (3a-3i) in Ramos and Jurkat Cells
CompoundRamos IC50 (nM)Jurkat IC50 (nM)
3a >1000>1000
3b 130150
3c 8090
3d 6070
3e 4050
3f 5060
3g 500600
3h >1000>1000
3i >1000>1000

Data for Table 3 sourced from a study on novel 2-aminopyridyl meriolin congeners.

Mechanism of Action: Inhibition of CDK Signaling Pathway

Meriolin analogs exert their cytotoxic effects primarily through the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and induction of apoptosis. The diagram below illustrates the key components of this signaling pathway and the points of intervention by Meriolins.

Meriolin_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb phosphorylates CDK2_CyclinA CDK2-Cyclin A G2_M_Transition G2/M Transition CDK2_CyclinA->G2_M_Transition CDK1_CyclinB CDK1-Cyclin B Apoptosis Apoptosis CDK1_CyclinB->Apoptosis E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes S_Phase S Phase G1_S_Transition->S_Phase S_Phase->CDK2_CyclinA G2_M_Transition->CDK1_CyclinB CDK9_CyclinT CDK9-Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates Ser2 Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Transcription_Elongation->Apoptosis Mcl-1 downregulation Meriolin Meriolin Analogs Meriolin->CDK2_CyclinE Meriolin->CDK2_CyclinA Meriolin->CDK1_CyclinB Meriolin->CDK9_CyclinT

Caption: Meriolin analogs inhibit key CDKs, leading to cell cycle arrest and apoptosis.

Meriolins inhibit CDK1, CDK2, and CDK9, which are critical for different cellular processes. Inhibition of CDK1/Cyclin B and CDK2/Cyclin A/E complexes disrupts the cell cycle, leading to arrest at the G1/S and G2/M checkpoints. Concurrently, inhibition of CDK9/Cyclin T prevents the phosphorylation of RNA Polymerase II, which is essential for transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately tipping the cellular balance towards apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Meriolin analogs.

Cell Viability Assay (AlamarBlue® Assay)

This assay quantitatively measures cell proliferation and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Meriolin analogs (dissolved in DMSO)

  • AlamarBlue® reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the Meriolin analogs in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of AlamarBlue® reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory activity of compounds against specific CDK enzymes.

Materials:

  • Recombinant CDK/cyclin enzyme complexes (e.g., CDK1/B1, CDK2/A2, CDK9/T)

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a generic kinase substrate peptide)

  • Meriolin analogs (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the Meriolin analogs in kinase assay buffer.

  • In a white opaque plate, add the following to each well:

    • Kinase assay buffer

    • Diluted Meriolin analog or vehicle control (DMSO)

    • CDK/cyclin enzyme

  • Initiate the kinase reaction by adding a mixture of ATP and substrate to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Synthetic Workflow

The synthesis of this compound and its analogs is typically achieved through a multi-step process, with a key step being a palladium-catalyzed cross-coupling reaction. The following diagram illustrates a general workflow for the synthesis of the Meriolin scaffold.

Meriolin_Synthesis_Workflow Start Starting Materials: - Substituted 7-azaindole - 2-amino-4-halopyrimidine Step1 Protection of 7-azaindole (e.g., Tosylation) Start->Step1 Step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Masuda Borylation-Suzuki Coupling) Start->Step3 Step2 Halogenation of 7-azaindole (e.g., Iodination) Step1->Step2 Step2->Step3 Step4 Deprotection Step3->Step4 Final_Product Meriolin Analog Step4->Final_Product

Caption: General synthetic workflow for Meriolin analogs.

The synthesis often begins with a protected and halogenated 7-azaindole derivative, which is then coupled with a substituted 2-aminopyrimidine using a palladium catalyst. Subsequent deprotection yields the final Meriolin analog. The specific substituents on both starting materials can be varied to generate a library of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound and its structural analogs represent a promising class of small molecule inhibitors targeting the cell cycle and transcriptional machinery through potent inhibition of CDKs. The data presented in this guide highlight the nanomolar potency of these compounds against a range of cancer cell lines and provide a framework for their continued investigation and development. The detailed experimental protocols and the elucidation of the underlying signaling pathway offer valuable resources for researchers in the field of oncology drug discovery. Further optimization of the Meriolin scaffold holds the potential for the development of novel and effective anti-cancer therapeutics.

References

An In-depth Technical Guide to Meriolin 16 and its Parental Compound Meriolin 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meriolins are a class of synthetic kinase inhibitors that have garnered significant interest in oncology research due to their potent anti-proliferative and pro-apoptotic activities. These compounds are structural hybrids of two marine natural products: meridianins and variolins. Meriolins exhibit enhanced selectivity for cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This technical guide focuses on Meriolin 16, a novel derivative, and its parental compound, Meriolin 31. This compound was developed from Meriolin 31 through the addition of a methoxy group, a modification intended to enhance its cytotoxic potential.[1] This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols for their characterization, and visual representations of the key cellular pathways they modulate.

Chemical Structures

This compound is a derivative of Meriolin 31, distinguished by an additional methoxy group on the aromatic pyridine ring.[1][2]

Meriolin 31: The synthesis of Meriolin 31 has been previously described.[3] It belongs to the 3-(pyrimidin-4-yl)-7-azaindole chemical family.

This compound: This compound is synthesized from 4-methoxy 7-azaindole via an iodination-tosylation sequence followed by a Masuda borylation-Suzuki coupling sequence.[3]

Mechanism of Action

The primary mechanism of action for this compound and its parental compound is the inhibition of cyclin-dependent kinases (CDKs). By targeting CDKs, these compounds disrupt cell cycle progression and transcription, ultimately leading to apoptosis.

1. Cyclin-Dependent Kinase (CDK) Inhibition: Meriolins are potent inhibitors of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.

  • Inhibition of Cell Cycle Progression: By inhibiting CDKs such as CDK1 and CDK2, meriolins block the phosphorylation of key substrates like the retinoblastoma protein (Rb). This prevents the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest.

  • Inhibition of Transcription: this compound has been shown to prevent the CDK9-mediated phosphorylation of RNA polymerase II at serine 2. This is a critical step for transcription initiation, and its inhibition leads to a shutdown of transcription of short-lived anti-apoptotic proteins like Mcl-1.

2. Induction of Apoptosis: The inhibition of CDKs and the subsequent downstream effects trigger the intrinsic (mitochondrial) pathway of apoptosis.

  • Downregulation of Mcl-1: The inhibition of CDK9-mediated transcription leads to a rapid decrease in the levels of the anti-apoptotic protein Mcl-1.

  • Mitochondrial Pathway Activation: The reduction in Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases.

  • Caspase-Dependent Apoptosis: Meriolin-induced apoptosis is dependent on the activation of caspase-9 and Apaf-1, central components of the apoptosome. This leads to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute the apoptotic program.

Notably, meriolins can induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they can bypass this common mechanism of therapy resistance.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its parental compound, Meriolin 31, along with other relevant meriolins for comparison.

Table 1: Cytotoxicity (IC50) of Meriolins in Cancer Cell Lines

CompoundCell LineIC50 (nM)Exposure TimeAssay
This compound Ramos (Burkitt's Lymphoma)5024 hAlamarBlue
Meriolin 31 Ramos (Burkitt's Lymphoma)9024 hAlamarBlue
Meriolin 36Ramos (Burkitt's Lymphoma)17024 hAlamarBlue
Meriolin 3Ramos (Burkitt's Lymphoma)7024 hAlamarBlue
This compound Jurkat (T-cell Leukemia)Not explicitly stated, but potent2-3 h (kinetics)Apoptosis Assay
This compound HL60, HPBALL, K562, KOPTK1, MOLT4, SUPB1510 - 4024 hAlamarBlue

Data compiled from multiple sources.

Table 2: Kinase Inhibition Profile of Meriolins

CompoundKinase TargetIC50 (µM)
Meriolin 3CDK1/cyclin BNot specified
Meriolin 3CDK2/cyclin APotent inhibitor
Meriolin 3CDK5/p25Not specified
Meriolin 3CDK9/cyclin TPotent inhibitor
This compound Most CDKs (1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, 20)Prevalently inhibited
Meriolin 36Most CDKs (1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, 20)Prevalently inhibited

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and Meriolin 31.

Cell Viability and Cytotoxicity Assay (AlamarBlue®)

This assay measures the metabolic activity of viable cells.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (e.g., Ramos, Jurkat)

    • Complete cell culture medium

    • Meriolin compounds (dissolved in DMSO)

    • AlamarBlue® reagent

    • Plate reader (fluorescence or absorbance)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of Meriolin compounds in complete medium.

    • Add the desired concentrations of Meriolin compounds to the wells. Include a DMSO vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of AlamarBlue® reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic cells by measuring DNA content.

  • Materials:

    • 6-well cell culture plates

    • Cancer cell lines

    • Complete cell culture medium

    • Meriolin compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed 5 x 105 cells per well in 6-well plates and treat with Meriolin compounds for the desired time.

    • Harvest cells (including floating cells) and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Caspase Activity Assay (Ac-DEVD-AMC Fluorogenic Substrate)

This assay measures the activity of executioner caspases (caspase-3 and -7).

  • Materials:

    • Cancer cell lines

    • Meriolin compounds

    • Cell lysis buffer

    • Ac-DEVD-AMC fluorogenic substrate

    • Assay buffer

    • Fluorometric plate reader

  • Protocol:

    • Treat cells with Meriolin compounds for the desired time course.

    • Lyse the cells according to the manufacturer's protocol.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well black plate, add an equal amount of protein from each sample.

    • Add the Ac-DEVD-AMC substrate to each well.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorometric plate reader.

Western Blot Analysis of CDK Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the CDK signaling pathway.

  • Materials:

    • Cancer cell lines

    • Meriolin compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Rb, anti-Mcl-1, anti-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with Meriolin compounds, then lyse the cells in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

Meriolin_Mechanism_of_Action cluster_drug Meriolin Compounds cluster_cdk CDK Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Meriolin16 This compound CDK2 CDK2 Meriolin16->CDK2 inhibits Meriolin16->CDK2 CDK9 CDK9 Meriolin16->CDK9 inhibits Meriolin16->CDK9 pRb pRb Phosphorylation Transcription Transcription of Anti-apoptotic Genes Meriolin31 Meriolin 31 Meriolin31->CDK2 inhibits Meriolin31->CDK2 Meriolin31->CDK9 inhibits Meriolin31->CDK9 CDK2->pRb phosphorylates CDK9->Transcription activates CellCycleArrest G1/S Cell Cycle Arrest pRb->CellCycleArrest promotes progression pRb->CellCycleArrest Mcl1 Mcl-1 Protein Transcription->Mcl1 produces Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis inhibits Mcl1->Apoptosis

Caption: Mechanism of action of this compound and 31.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., Ramos, Jurkat) Treatment Treat with This compound/31 CellCulture->Treatment CellCulture->Treatment Viability Cell Viability (AlamarBlue) Treatment->Viability Treatment->Viability ApoptosisAssay Apoptosis Assay (PI Staining) Treatment->ApoptosisAssay Treatment->ApoptosisAssay CaspaseAssay Caspase Activity (Ac-DEVD-AMC) Treatment->CaspaseAssay Treatment->CaspaseAssay WesternBlot Western Blot Treatment->WesternBlot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells ApoptosisAssay->ApoptosisQuant ApoptosisAssay->ApoptosisQuant CaspaseQuant Caspase Activity Measurement CaspaseAssay->CaspaseQuant CaspaseAssay->CaspaseQuant ProteinAnalysis Protein Expression & Phosphorylation WesternBlot->ProteinAnalysis WesternBlot->ProteinAnalysis

Caption: General experimental workflow for characterizing Meriolins.

References

Methodological & Application

Meriolin 16: Application Notes and Experimental Protocols for Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for studying the effects of Meriolin 16, a potent cyclin-dependent kinase (CDK) inhibitor, on Jurkat cells, a human T-lymphocyte cell line. This compound has demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines, making it a compound of interest for cancer research and drug development.

Introduction

This compound is a synthetic hybrid molecule derived from meridianins and variolins, natural compounds isolated from marine invertebrates. It functions as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription. In Jurkat cells, this compound has been shown to induce rapid apoptosis through the intrinsic mitochondrial pathway. A noteworthy characteristic of this compound is its ability to trigger apoptosis even in Jurkat cells that overexpress the anti-apoptotic protein Bcl-2, suggesting its potential to overcome certain mechanisms of drug resistance. The compound also halts cell cycle progression and inhibits transcription by preventing the CDK9-mediated phosphorylation of RNA polymerase II.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in Jurkat and other leukemia/lymphoma cell lines.

Table 1: Cytotoxicity of this compound in various leukemia and lymphoma cell lines.

Cell LineCell TypeIC50 (nM)
JurkatT-cell acute lymphoblastic leukemia10 - 40
HL60Acute myeloid leukemia10 - 40
HPBALLT-cell acute lymphoblastic leukemia10 - 40
K562Chronic myeloid leukemia

Application Notes and Protocols for Meriolin 16 in Ramos Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meriolin 16 is a potent, newly synthesized derivative of the meriolin class of compounds, which are known for their inhibitory effects on cyclin-dependent kinases (CDKs).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in studies involving the Ramos cell line, a human Burkitt's lymphoma cell line commonly used as a model for B-cell lymphoma.[4][5] this compound has demonstrated significant cytotoxic and pro-apoptotic activity in Ramos cells at nanomolar concentrations, making it a compound of interest for cancer research and drug development. These guidelines are intended to assist researchers in designing and executing experiments to investigate the effects of this compound on Ramos cells.

Mechanism of Action

This compound functions as a pan-CDK inhibitor, targeting a wide range of cyclin-dependent kinases including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20. The inhibition of these kinases leads to two primary anti-cancer effects:

  • Cell Cycle Arrest and Proliferation Inhibition: By inhibiting CDKs such as CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase and halting cell cycle progression.

  • Induction of Apoptosis: this compound potently induces apoptosis in Ramos cells through the intrinsic mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like Smac, and activation of caspase-9 and Apaf-1. Notably, this induction of apoptosis can occur even in cells overexpressing the anti-apoptotic protein Bcl-2. Furthermore, inhibition of CDK9 by this compound prevents the phosphorylation of RNA polymerase II, leading to a shutdown of transcription and a decrease in the levels of short-lived anti-apoptotic proteins like Mcl-1.

Data Presentation

Table 1: Cytotoxicity of Meriolin Derivatives in Ramos Cells
CompoundTreatment DurationIC50 Value (nM)
This compound24 hours50
Meriolin 3124 hours90
Meriolin 3624 hours170

Data extracted from viability assays performed on Ramos lymphoma cells.

Table 2: Effect of Short-Term this compound Exposure on Ramos Cell Viability
CompoundExposure DurationViability Assessment TimeIC50 Value (nM)
This compound5 minutes24 hours~60
Meriolin 315 minutes24 hours~120
Meriolin 365 minutes24 hours~250

Ramos cells were treated for 5 minutes, after which the compound was washed out, and viability was assessed 24 hours later.

Experimental Protocols

Cell Culture

Ramos cells, a human Burkitt's lymphoma cell line, are grown in suspension.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 5 x 10^5 and 1.2 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

Cell Viability Assay (AlamarBlue® Assay)

This protocol is based on the methodology described for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed 5 x 10^5 Ramos cells per well in a 96-well plate.

  • Compound Treatment: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours). For short-term exposure, incubate for 5 minutes, then centrifuge the plate, remove the supernatant, and resuspend the cells in fresh medium for a further 24-hour incubation.

  • AlamarBlue® Addition: Add AlamarBlue® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's protocol using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is designed to quantify apoptotic cells with hypodiploid DNA content.

  • Cell Treatment: Treat 5 x 10^5 Ramos cells with the desired concentrations of this compound or a positive control (e.g., 2.5 µM staurosporine) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase.

Western Blotting

This protocol is for analyzing protein expression and phosphorylation status.

  • Cell Lysis: Treat Ramos cells with this compound for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:

    • Phospho-Rb (Ser612, Thr821)

    • Phospho-RNA Polymerase II (Ser2)

    • Cleaved PARP

    • Caspase-3, -9

    • β-actin or Tubulin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Assays Ramos Cell Culture Ramos Cell Culture Treatment with this compound Treatment with this compound Ramos Cell Culture->Treatment with this compound Viability Assay (AlamarBlue) Viability Assay (AlamarBlue) Treatment with this compound->Viability Assay (AlamarBlue) Apoptosis Assay (PI Staining) Apoptosis Assay (PI Staining) Treatment with this compound->Apoptosis Assay (PI Staining) Western Blotting Western Blotting Treatment with this compound->Western Blotting

Caption: Experimental workflow for studying this compound in Ramos cells.

G cluster_0 Cell Cycle Control cluster_1 Transcription cluster_2 Apoptosis This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CDK9 CDK9 This compound->CDK9 inhibits Mitochondria Mitochondria This compound->Mitochondria induces stress Rb Rb CDK2->Rb phosphorylates Cell Cycle Arrest Cell Cycle Arrest E2F E2F Rb->E2F inhibits G1/S Transition G1/S Transition E2F->G1/S Transition G1/S Transition->Cell Cycle Arrest RNA Pol II RNA Pol II CDK9->RNA Pol II phosphorylates Transcription Block Transcription Block Transcription Initiation Transcription Initiation RNA Pol II->Transcription Initiation Transcription Initiation->Transcription Block Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathways affected by this compound in Ramos cells.

References

Application Notes and Protocols: AlamarBlue Assay for Meriolin 16 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the cytotoxic effects of Meriolin 16, a potent cyclin-dependent kinase (CDK) inhibitor, using the AlamarBlue® cell viability assay. This compound is a promising anti-cancer agent that induces rapid apoptosis in various cancer cell lines, including those resistant to standard therapies.[1][2] The AlamarBlue assay offers a sensitive, non-toxic, and straightforward method for quantifying cell viability by measuring the metabolic activity of living cells.[3][4] Detailed protocols for experiment setup, data acquisition, and analysis are provided, along with expected outcomes based on published data for leukemia and lymphoma cell lines. Additionally, this note includes visual diagrams of the assay principle, the mechanism of action of this compound, and the experimental workflow to facilitate understanding and execution.

Introduction

The AlamarBlue® Assay Principle

The AlamarBlue® assay is a widely used method for determining cell viability and cytotoxicity.[5] Its principle is based on the reduction of a non-fluorescent, cell-permeable dye, resazurin, into the highly fluorescent pink compound, resorufin. This conversion is mediated by the reducing environment of the cytosol in metabolically active cells. The intensity of the fluorescent signal or the color change is directly proportional to the number of viable cells. The assay is non-toxic, allowing for continuous monitoring of cell proliferation over time, and its water-soluble nature eliminates the need for cell lysis or washing steps.

AlamarBlue_Principle cluster_cell Metabolically Active Cell Resazurin_in Resazurin (Blue, Non-Fluorescent) Reduction Cellular Reductases Resazurin_in->Reduction Uptake Resorufin_out Resorufin (Red, Highly Fluorescent) Reduction->Resorufin_out Reduction Measurement Measure Fluorescence (Ex: 560nm, Em: 590nm) or Absorbance (570nm) Resorufin_out->Measurement Signal Detection

Caption: Principle of the AlamarBlue® cell viability assay.

This compound: A Potent CDK Inhibitor

Meriolins are a class of synthetic compounds that potently inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. A key feature of cancer is the dysregulation of cell cycle control, often involving the abnormal activation of CDKs. This compound, a novel derivative, has demonstrated high cytotoxic potential against a range of leukemia and lymphoma cell lines, with IC50 values in the low nanomolar range. Its mechanism involves the widespread inhibition of CDKs, leading to two primary anti-cancer effects:

  • Cell Cycle Arrest: By inhibiting CDK2, this compound prevents the phosphorylation and inactivation of the Retinoblastoma (Rb) protein. Active Rb halts the cell cycle, blocking proliferation.

  • Transcription Inhibition: Inhibition of CDK9 by this compound prevents the phosphorylation of RNA Polymerase II, which is essential for transcription initiation. This can lead to the downregulation of short-lived anti-apoptotic proteins.

These dual actions ultimately trigger rapid and irreversible apoptosis, even in cancer cells that have developed resistance to other treatments by overexpressing anti-apoptotic proteins like Bcl-2.

Meriolin16_Pathway cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_effects Cellular Processes M16 This compound CDK2 CDK2 M16->CDK2 inhibits CDK9 CDK9 M16->CDK9 inhibits Rb Rb Phosphorylation (Inactive Rb) CDK2->Rb RNAP RNA Pol II Phosphorylation CDK9->RNAP Cycle Cell Cycle Progression Rb->Cycle promotes Transcription Transcription RNAP->Transcription promotes Apoptosis Apoptosis (Cell Death) Cycle->Apoptosis inhibition leads to Transcription->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of this compound.

Materials and Reagents

  • Cells: Logarithmically growing suspension or adherent cells of interest (e.g., Ramos, Jurkat, K562).

  • Reagents:

    • AlamarBlue® HS or AlamarBlue® Cell Viability Reagent.

    • This compound (stock solution prepared in DMSO).

    • Complete cell culture medium (e.g., RPMI 1640 or DMEM, supplemented with FBS and antibiotics).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (for adherent cells).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Equipment:

    • Sterile 96-well, clear-bottom microplates (black plates are recommended for fluorescence to reduce background).

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader with fluorescence (Ex: 530-560 nm, Em: 590 nm) and/or absorbance (570 nm and 600 nm) capabilities.

    • Standard cell culture equipment (biosafety cabinet, centrifuge, hemocytometer or automated cell counter).

    • Multichannel pipette.

Experimental Protocol

This protocol provides a general framework. Optimization of cell seeding density and AlamarBlue® incubation time is recommended for each cell line to ensure results are within the linear range of the assay.

Experimental_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. (e.g., 1x10^4 cells/well in 90 µL) B 2. Compound Addition Add 10 µL of this compound dilutions (and vehicle controls). A->B C 3. Incubation (24h) Incubate plate at 37°C, 5% CO₂. B->C D 4. Add AlamarBlue® Add 10 µL of AlamarBlue® reagent to each well (10% of volume). C->D E 5. Incubation (1-4h) Incubate plate at 37°C. Protect from direct light. D->E F 6. Read Plate Measure fluorescence or absorbance using a microplate reader. E->F G 7. Data Analysis Calculate % viability relative to control. Determine IC50 value. F->G

Caption: Workflow for the this compound cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Preparation and Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Resuspend the cells in fresh, pre-warmed complete medium to a final concentration of 1.1 x 10⁵ cells/mL (this will yield ~1 x 10⁴ cells per well).

    • Dispense 90 µL of the cell suspension into each well of a 96-well plate. For background correction, include wells with 90 µL of medium only (no cells).

  • Compound Preparation and Treatment:

    • Prepare a series of this compound dilutions from a concentrated stock using complete culture medium. For example, create 2X or 10X working solutions.

    • Add 10 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations.

    • Controls:

      • Untreated Control: Add 10 µL of medium to cells (represents 100% viability).

      • Vehicle Control: Add 10 µL of medium containing the highest concentration of DMSO used in the dilutions to ensure the solvent has no effect on cell viability.

      • Blank Control: Add 10 µL of medium to the wells containing only medium.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO₂.

  • AlamarBlue® Addition and Incubation:

    • After the treatment incubation, add 10 µL of AlamarBlue® reagent to each well (for a final volume of 110 µL).

    • Gently mix the plate on a shaker for 30 seconds.

    • Return the plate to the incubator for 1-4 hours. Protect the plate from direct light. The optimal incubation time should be determined empirically but should be sufficient for a significant signal change in the untreated control wells without complete reduction of the dye.

  • Data Acquisition:

    • Measure the signal using a microplate reader.

    • Fluorescence (Recommended): Excitation at 530-560 nm and emission at 590 nm. This mode is more sensitive than absorbance.

    • Absorbance: Measure absorbance at 570 nm, using 600 nm as a reference wavelength to normalize for background.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence/absorbance value from the blank control wells (medium + AlamarBlue®, no cells) from all other wells.

  • Calculate Percent Viability: Normalize the data to the untreated or vehicle control wells.

    % Viability = (Signal_of_Test_Well / Average_Signal_of_Control_Wells) * 100

  • Determine IC50: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Expected Results and Data Presentation

Treatment of susceptible cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell viability. Published studies have established the potent cytotoxicity of this compound across various hematological cancer cell lines. A 5-minute exposure has been shown to be sufficient to trigger irreversible cytotoxicity measured at 24 hours.

Table 1: Published IC50 Values for this compound (24h Treatment)

Cell LineCancer TypeReported IC50 (nM)Reference(s)
RamosBurkitt's Lymphoma30 - 50
K562Chronic Myeloid Leukemia10 - 40
HL60Acute Myeloid Leukemia10 - 40
JurkatT-cell Leukemia10 - 40
MOLT4T-cell Leukemia10 - 40
SUPB15B-cell ALL10 - 40
KOPTK1T-cell ALL10 - 40
HPBALLT-cell ALL10 - 40

ALL: Acute Lymphoblastic Leukemia

References

Application Notes and Protocols: Immunoblotting for p-Ser2 RNA Polymerase II Following Meriolin 16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), RPB1, is a critical regulatory mechanism in eukaryotic transcription. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of serine residues at positions 2 and 5 (Ser2 and Ser5) dictates the stage of the transcription cycle. Phosphorylation of Ser5 by CDK7, a component of TFIIH, is associated with transcription initiation. Subsequently, phosphorylation of Ser2 by CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is a hallmark of the transition to productive elongation[1][2][3][4].

Meriolin 16 is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), including CDK9[5]. By inhibiting CDK9, this compound is expected to decrease the levels of Ser2 phosphorylation on the RNA Pol II CTD, thereby impeding transcription elongation. This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Ser2 (p-Ser2) on RNA Polymerase II in cell lysates treated with this compound using immunoblotting.

Signaling Pathway

The following diagram illustrates the role of CDK9 in the phosphorylation of RNA Polymerase II at Serine 2 and the inhibitory effect of this compound.

cluster_transcription Transcription Elongation RNA_Pol_II RNA Polymerase II (p-Ser5) p_Ser2_RNA_Pol_II RNA Polymerase II (p-Ser2) RNA_Pol_II->p_Ser2_RNA_Pol_II Phosphorylation Elongation Productive Transcription Elongation p_Ser2_RNA_Pol_II->Elongation Promotes CDK9 CDK9 / P-TEFb CDK9->RNA_Pol_II Catalyzes Meriolin_16 This compound Meriolin_16->CDK9 Inhibition

Caption: this compound inhibits CDK9, preventing p-Ser2 of RNA Pol II and blocking transcription elongation.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on RNA Polymerase II Ser2 phosphorylation is depicted below.

cluster_workflow Experimental Workflow cluster_immuno Immunoblotting Steps A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer to PVDF D->E F Immunoblotting E->F G Signal Detection and Data Analysis F->G F1 Blocking F2 Primary Antibody (anti-p-Ser2 Pol II) F3 Secondary Antibody

Caption: Workflow for immunoblot analysis of p-Ser2 RNA Polymerase II after this compound treatment.

Data Presentation

Quantitative analysis of immunoblot results can be performed by densitometry using appropriate software (e.g., ImageJ). The intensity of the p-Ser2 RNA Polymerase II band should be normalized to a loading control (e.g., total RNA Polymerase II or a housekeeping protein like β-actin). The following table provides a template for recording and comparing quantitative data.

Table 1: Quantitative Analysis of p-Ser2 RNA Polymerase II Levels

Treatment GroupThis compound Conc. (nM)p-Ser2 Pol II Band Intensity (Arbitrary Units)Total Pol II Band Intensity (Arbitrary Units)Normalized p-Ser2 Pol II (p-Ser2 / Total Pol II)Fold Change vs. Vehicle
Vehicle Control01.0
This compound10
This compound50
This compound100
This compound250
This compound500

Detailed Experimental Protocols

Materials and Reagents

Table 2: Key Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundSelleck ChemicalsS7693
Anti-p-Ser2 RNA Pol II AbAbcamab5095
Anti-Total RNA Pol II AbCell Signaling Technology#14958
Anti-β-actin AntibodySigma-AldrichA5441
HRP-conjugated 2° AntibodyBio-RadVaries
PVDF MembraneMilliporeIPVH00010
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
RIPA Lysis BufferThermo Fisher Scientific89900
BCA Protein Assay KitThermo Fisher Scientific23225
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Protocol 1: Cell Culture and this compound Treatment
  • Culture cells of interest (e.g., HeLa, Jurkat) in appropriate media and conditions until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 2, 4, or 6 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

Protocol 2: Cell Lysis and Protein Extraction

Note: Perform all steps on ice or at 4°C to minimize protein degradation and dephosphorylation.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • For adherent cells, add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in the supplemented lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of total protein for each sample (typically 20-40 µg per lane).

Protocol 4: SDS-PAGE and Western Blotting
  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a PVDF membrane. Note: Pre-wet the PVDF membrane in methanol before transfer.

  • After transfer, you may briefly stain the membrane with Ponceau S to verify transfer efficiency.

Protocol 5: Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Crucial: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains phosphoproteins (casein) that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Ser2 RNA Polymerase II, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Reprobing (Optional): To normalize to total protein levels, the membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against total RNA Polymerase II or a loading control protein. Follow a validated stripping protocol. Alternatively, run duplicate gels for probing with different antibodies.

Troubleshooting

IssuePossible CauseRecommendation
No or weak signal Insufficient protein loaded.Increase the amount of protein per lane.
Low abundance of p-Ser2 Pol II.Consider immunoprecipitation to enrich for the target protein.
Ineffective primary antibody.Use a recommended positive control; check antibody datasheet for optimal dilution.
Dephosphorylation during sample prep.Ensure consistent use of ice-cold buffers and fresh phosphatase inhibitors.
High background Inadequate blocking.Increase blocking time or BSA concentration.
Blocking with milk.Use 5% BSA in TBST for phosphoprotein detection.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific bands Antibody cross-reactivity.Optimize antibody dilution; try a different primary antibody.
Protein degradation.Use fresh protease inhibitors and keep samples cold at all times.

References

Application Note: High-Throughput Screening of CDK1/cyclin B1 Kinase Activity Using a Luminescence-Based Assay with Meriolin 16

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory partner Cyclin B1, is a cornerstone of cell cycle regulation.[1] This complex, often termed the M-phase Promoting Factor (MPF), drives cells through the G2/M transition and into mitosis by phosphorylating a multitude of substrate proteins.[2][3] Given that aberrant activity of CDKs is a hallmark of cancer, the CDK1/cyclin B1 complex is a significant target for anti-cancer drug discovery.[4] Meriolins are a class of potent kinase inhibitors derived from marine natural products.[4] Meriolin 16, a novel derivative, has demonstrated significant cytotoxic potential and prevalently inhibits a range of CDKs, including CDK1, CDK2, and CDK9, making it a promising candidate for therapeutic development.

This application note provides a detailed protocol for measuring the kinase activity of the CDK1/cyclin B1 complex and its inhibition by this compound. The described methodology utilizes a luminescence-based biochemical assay, which is a robust, non-radioactive, and high-throughput compatible format for screening and profiling potential inhibitors.

CDK1/cyclin B1 Signaling Pathway and Inhibition

The diagram below illustrates the fundamental activation of CDK1 and its role in promoting mitosis. This compound acts as a competitive inhibitor at the ATP-binding site of CDK1, preventing the phosphorylation of downstream substrates.

CDK1_Pathway cluster_G2 G2 Phase cluster_M Mitosis CyclinB1 Cyclin B1 (Accumulates) CDK1_active Active CDK1/Cyclin B1 Complex (MPF) CyclinB1->CDK1_active CDK1_inactive CDK1 (inactive) CDK1_inactive->CDK1_active Binding Substrates Mitotic Substrates (e.g., Lamins, Histone H1) CDK1_active->Substrates ATP Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Phosphorylation Mitosis Mitotic Entry & Progression Phospho_Substrates->Mitosis Meriolin16 This compound Meriolin16->CDK1_active Inhibition

Caption: CDK1/Cyclin B1 activation pathway and inhibition by this compound.

Experimental Protocols

Principle of the Assay

This protocol is based on a luminescence kinase assay, such as the ADP-Glo™ or Kinase-Glo® platform. The principle involves two main steps. First, the CDK1/cyclin B1 kinase reaction is performed where the enzyme phosphorylates a substrate using ATP, thereby converting ATP to ADP. In the second step, a detection reagent is added that simultaneously stops the kinase reaction and measures the amount of remaining ATP. The detection reagent contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the light output is inversely proportional to kinase activity. High kinase activity results in low luminescence, while inhibition of the kinase (e.g., by this compound) results in high luminescence.

Experimental Workflow

The general workflow for performing the CDK1/cyclin B1 kinase assay in a 96-well plate format is outlined below.

Kinase_Assay_Workflow A 1. Reagent Preparation (Buffer, ATP, Substrate, Enzyme, this compound) B 2. Plate Setup Add Inhibitor (this compound) or DMSO (Control) to wells A->B C 3. Add Master Mix (Kinase Buffer, Substrate, ATP) B->C D 4. Initiate Reaction Add CDK1/Cyclin B1 Enzyme C->D E 5. Incubation (e.g., 45 min at 30°C) D->E F 6. Stop & Detect Add Luminescence Detection Reagent E->F G 7. Signal Readout Incubate (15 min, RT), then measure luminescence F->G H 8. Data Analysis Calculate % Inhibition and IC50 Value G->H

Caption: General workflow for a luminescence-based kinase inhibition assay.
Materials and Reagents

ReagentExample SupplierCatalog No. (Example)
Recombinant Human CDK1/Cyclin B1BPS Bioscience40454
5x Kinase Assay BufferBPS Bioscience79334
ATP (500 µM Stock)BPS Bioscience79686
10x CDK Substrate PeptideBPS Bioscience79598
This compoundSelleckchemS7321
ADP-Glo™ Kinase Assay KitPromegaV9101
Solid White 96-well PlatesCorning3917
DMSO, AnhydrousSigma-Aldrich276855
Nuclease-Free Water------
Detailed Assay Protocol

This protocol is designed for a 96-well plate format and all samples should be tested in duplicate or triplicate.

1. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with nuclease-free water. This buffer will be used for all subsequent dilutions.

  • This compound Serial Dilutions: Dissolve this compound in DMSO to create a 10 mM stock solution. Perform serial dilutions in 1x Kinase Assay Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Thaw the CDK1/Cyclin B1 enzyme on ice. Gently spin the tube to collect the contents. Dilute the enzyme to the working concentration (e.g., ~1.0 ng/µL) with 1x Kinase Assay Buffer immediately before use. Do not reuse thawed aliquots.

  • Master Mixture (per reaction): Prepare a master mixture containing 6 µL 5x Kinase Assay Buffer, 1 µL ATP (500 µM), 5 µL 10x CDK Substrate Peptide, and 13 µL distilled water.

2. Assay Procedure:

  • Step 1: Add 5 µL of the serially diluted this compound or control solution (1x Kinase Assay Buffer with DMSO for 100% activity, or a known inhibitor like Staurosporine for a positive control) to the appropriate wells of a white 96-well plate.

  • Step 2: Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).

  • Step 3: Add 25 µL of the prepared master mixture to all wells except the "Blank" wells.

  • Step 4: To initiate the kinase reaction, add 20 µL of the diluted CDK1/Cyclin B1 enzyme to all wells except the "Blank" wells. The total reaction volume is now 50 µL.

  • Step 5: Cover the plate and incubate for 45 minutes at 30°C.

  • Step 6: After incubation, add 50 µL of ADP-Glo™ Reagent (or equivalent) to each well to stop the reaction and deplete the remaining ATP.

  • Step 7: Incubate the plate at room temperature for 40 minutes.

  • Step 8: Add 100 µL of the Kinase Detection Reagent to each well.

  • Step 9: Incubate for another 30-60 minutes at room temperature, protected from light.

  • Step 10: Measure the luminescence using a microplate reader.

Data Analysis
  • Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other measurements.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of kinase activity inhibited by this compound at each concentration.

    % Inhibition = 100 x (1 - [(RLUinhibitor - RLUmin) / (RLUmax - RLUmin)])

    • RLUinhibitor: Relative Luminescence Units in the presence of this compound.

    • RLUmax: Luminescence from the 0% inhibition control (DMSO only).

    • RLUmin: Luminescence from the 100% inhibition control (no enzyme or high concentration of a standard inhibitor).

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the CDK1/cyclin B1 kinase activity.

Data Presentation

The inhibitory activity of this compound against the CDK1/cyclin B1 complex was determined using the luminescence-based assay described. The results demonstrate a potent, concentration-dependent inhibition of kinase activity.

CompoundConcentration (nM)Mean Luminescence (RLU)% Kinase Activity (Relative to DMSO)
DMSO (Control)015,000100%
This compound325,000~83%
This compound3050,000~60%
This compound300120,000~15%
This compound3000145,000~3%
R547 (Control)3000148,000~1%

Note: Luminescence and % Activity values are representative and derived from published graphical data for illustrative purposes. The IC50 for this compound against CDK1/cyclin B1 is estimated to be in the low to mid-nanomolar range based on this data.

Summary

The protocol detailed in this application note provides a reliable and efficient method for evaluating inhibitors of CDK1/cyclin B1 kinase activity. This compound demonstrates potent, dose-dependent inhibition of the complex in this biochemical assay, confirming its activity as a CDK inhibitor. This luminescence-based, high-throughput format is highly suitable for primary screening, dose-response studies, and determining the IC50 values of potential therapeutic compounds in a drug discovery setting.

References

Application Notes and Protocols for In Vivo Xenograft Models in Meriolin 16 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meriolin 16 is a novel, semi-synthetic derivative of the marine alkaloids meridianins and variolins, which has demonstrated significant potential as an anti-cancer agent.[1][2][3] It functions as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription.[1][2] In vitro studies have shown that this compound exhibits high cytotoxicity against various leukemia and lymphoma cell lines, inducing apoptosis at nanomolar concentrations. Its mechanism of action involves the induction of the mitochondrial apoptosis pathway, even in cancer cells that overexpress the anti-apoptotic protein Bcl-2, a common mechanism of treatment resistance. This document provides detailed application notes and protocols for the use of in vivo xenograft models to evaluate the anti-tumor efficacy of this compound.

Disclaimer: Publicly available literature extensively covers the in vitro activity of this compound; however, specific in vivo xenograft studies detailing its efficacy, dosage, and administration are limited. The following protocols are based on established methodologies for xenograft studies and data from a closely related compound, Meriolin 3. Researchers should consider these protocols as a starting point and perform necessary optimizations for their specific cancer models.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of multiple CDKs, including CDK1, CDK2, and CDK9.

  • Inhibition of CDK1 and CDK2: This disrupts cell cycle progression, leading to cell cycle arrest. Specifically, inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), a critical step for the G1/S phase transition.

  • Inhibition of CDK9: This kinase is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. By inhibiting CDK9, this compound prevents transcription of key survival proteins.

The combined effect of cell cycle arrest and transcriptional inhibition ultimately triggers the intrinsic, or mitochondrial, pathway of apoptosis.

Meriolin16_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Meriolin16 This compound CDK2_CyclinA CDK2/Cyclin A Meriolin16->CDK2_CyclinA inhibits CDK9_CyclinT CDK9/Cyclin T Meriolin16->CDK9_CyclinT inhibits Rb Rb CDK2_CyclinA->Rb phosphorylates RNAPII RNA Pol II CDK9_CyclinT->RNAPII phosphorylates E2F E2F Rb->E2F inhibits Transcription Transcription of Anti-apoptotic Proteins E2F->Transcription promotes pRb pRb pRNAPII pRNA Pol II pRNAPII->Transcription initiates Apoptosis Apoptosis Transcription->Apoptosis inhibits

Diagram 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound and provide a template for recording in vivo efficacy data.

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell leukemia~50
RamosBurkitt's lymphoma~30
K562 (imatinib-resistant)Chronic Myeloid Leukemia (CML)Potent
J82 (cisplatin-resistant)Urothelial carcinomaPotent
2102EP (cisplatin-resistant)Germ cell tumorPotent
Primary DLBCL cellsDiffuse Large B-cell LymphomaPotent
Primary FL cellsFollicular LymphomaPotent
Primary CLL cellsChronic Lymphocytic LeukemiaPotent
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
Treatment GroupDay 0 (mm³)Day 5 (mm³)Day 10 (mm³)Day 15 (mm³)Day 20 (mm³)% TGI
Vehicle ControlN/A
This compound (X mg/kg)
Positive Control
Table 2: Template for Recording Tumor Volume in a Xenograft Study. TGI: Tumor Growth Inhibition.
Treatment GroupDay 0 (g)Day 5 (g)Day 10 (g)Day 15 (g)Day 20 (g)
Vehicle Control
This compound (X mg/kg)
Positive Control
Table 3: Template for Recording Animal Body Weight.

Experimental Protocols

The following are detailed protocols for conducting an in vivo xenograft study with this compound.

Cell Culture and Preparation
  • 1.1. Culture a human cancer cell line of interest (e.g., Ramos or Jurkat cells for a lymphoma/leukemia model) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • 1.2. Grow cells to 80-90% confluency and harvest using standard cell detachment methods.

  • 1.3. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • 1.4. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® (or other appropriate extracellular matrix) at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

Animal Handling and Tumor Implantation
  • 2.1. Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks of age.

  • 2.2. Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • 2.3. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse using a 27-gauge needle.

  • 2.4. Monitor the animals for recovery from anesthesia.

Tumor Growth Monitoring and Treatment Initiation
  • 3.1. Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • 3.2. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

  • 3.3. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

Preparation and Administration of this compound
  • 4.1. Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • 4.2. On each treatment day, dilute the stock solution with a vehicle (e.g., sterile saline or PBS) to the desired final concentration. The final concentration of DMSO should be below 5%.

  • 4.3. Based on studies with Meriolin 3, a starting dose of 1 mg/kg administered via intraperitoneal (i.p.) injection daily for 5 consecutive days is a reasonable starting point for dose-finding studies.

  • 4.4. Administer the prepared this compound solution or vehicle control to the respective groups of mice.

Monitoring and Endpoint
  • 5.1. Continue to measure tumor volume and body weight every 2-3 days throughout the study.

  • 5.2. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • 5.3. The study endpoint can be defined as when the tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.

  • 5.4. At the endpoint, euthanize the mice according to institutional guidelines.

  • 5.5. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, or RNA sequencing).

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Ramos) Harvest 2. Harvest and Prepare Cell Suspension CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Monitor Tumor Growth Implantation->TumorGrowth Randomization 5. Randomize Mice TumorGrowth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment ContinuedMonitoring 7. Monitor Tumor Volume & Body Weight Treatment->ContinuedMonitoring Endpoint 8. Study Endpoint & Euthanasia ContinuedMonitoring->Endpoint TumorExcision 9. Tumor Excision & Analysis Endpoint->TumorExcision DataAnalysis 10. Data Analysis & Interpretation TumorExcision->DataAnalysis

Diagram 2: Experimental workflow for an in vivo xenograft study.

References

Determining the IC50 Value of Meriolin 16 in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meriolin 16 is a potent inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound has demonstrated significant cytotoxic potential across a range of cancer cell lines, particularly those of hematological origin, with IC50 values in the nanomolar range.[2] Its primary mechanism of action involves the inhibition of CDK9, which plays a critical role in the phosphorylation of the C-terminal domain of RNA polymerase II, a key step in transcription initiation and elongation.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, presents a summary of its reported cytotoxic activity, and illustrates its mechanism of action.

Data Presentation

The cytotoxic activity of this compound has been evaluated in numerous cancer cell lines. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
RamosBurkitt's Lymphoma30 - 50[3]
JurkatAcute T-Cell Leukemia50
K562Chronic Myeloid Leukemia10 - 40
HL-60Acute Promyelocytic Leukemia10 - 40
HPB-ALLT-Cell Acute Lymphoblastic Leukemia10 - 40
KOPT-K1T-Cell Acute Lymphoblastic Leukemia10 - 40
MOLT-4T-Cell Acute Lymphoblastic Leukemia10 - 40
SUP-B15B-Cell Acute Lymphoblastic Leukemia10 - 40

Table 2: IC50 Values of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)
U87GlioblastomaNot explicitly stated for this compound, but related meriolins show potent activity in the low nanomolar range.
SW1088Anaplastic AstrocytomaNot explicitly stated for this compound, but related meriolins show potent activity in the low nanomolar range.

Note: While specific IC50 values for this compound in a wide array of solid tumors are not consistently available in the reviewed literature, it has been reported to exhibit potent cytotoxicity in the nanomolar range against various solid tumor cell lines, including those from colon cancer (HCT116, LS-174T), breast cancer (MCF-7), and cervical cancer (HeLa).

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 1 nM to 10 µM) and then a narrower range in subsequent experiments to accurately determine the IC50.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions to the wells. Each concentration should be tested in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).

Mandatory Visualizations

Signaling Pathway of this compound Action

Meriolin16_Pathway cluster_transcription Transcription Elongation cluster_outcome Cellular Outcome PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 Ser2_P Phosphorylated Serine 2 (pSer2) RNAPII->Ser2_P Elongation Transcriptional Elongation Ser2_P->Elongation Promotes Nascent_RNA Nascent RNA Elongation->Nascent_RNA Produces Transcription_Arrest Transcription Arrest Meriolin16 This compound Inhibition Meriolin16->Inhibition Inhibition->PTEFb Inhibition->Transcription_Arrest Apoptosis Apoptosis Transcription_Arrest->Apoptosis Leads to IC50_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis CellCulture 1. Culture Cancer Cells CellHarvest 2. Harvest and Count Cells CellCulture->CellHarvest CellSeeding 3. Seed Cells in 96-well Plate CellHarvest->CellSeeding Incubate1 4. Incubate Overnight CellSeeding->Incubate1 PrepareDrug 5. Prepare this compound Dilutions TreatCells 6. Add Compound to Cells PrepareDrug->TreatCells Incubate2 7. Incubate for 24-72h TreatCells->Incubate2 AddMTT 8. Add MTT Reagent Incubate3 9. Incubate for 2-4h AddMTT->Incubate3 Solubilize 10. Solubilize Formazan Incubate3->Solubilize ReadAbsorbance 11. Measure Absorbance Solubilize->ReadAbsorbance Analyze 12. Calculate IC50 ReadAbsorbance->Analyze

References

Application Notes: Caspase-3 Activity Assay Following Meriolin 16 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meriolin 16 is a potent, semi-synthetic derivative of the marine alkaloids meridianins and variolins, demonstrating significant cytotoxic potential against various cancer cell lines.[1][2][3][4] As a multi-kinase inhibitor, it primarily targets cyclin-dependent kinases (CDKs), leading to cell cycle arrest and the induction of apoptosis.[5] A key event in the apoptotic cascade initiated by this compound is the activation of executioner caspases, particularly caspase-3. This application note provides a detailed protocol for measuring caspase-3 activity in cancer cell lines following treatment with this compound, a critical step in evaluating its pro-apoptotic efficacy.

This compound induces apoptosis through the intrinsic mitochondrial pathway. This process is initiated independent of death receptor signaling and is characterized by the disruption of the mitochondrial membrane potential, release of pro-apoptotic molecules such as Smac, and the activation of caspase-9 and Apaf-1. Downstream signaling converges on the activation of caspase-3, which then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Notably, this compound has been shown to induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting its potential to overcome certain mechanisms of drug resistance.

The following protocols and data presentation guidelines are designed to assist researchers in quantifying the pro-apoptotic effects of this compound by measuring the enzymatic activity of caspase-3.

Data Presentation

Quantitative data from caspase-3 activity assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (nM)Treatment Duration (h)
Ramos (Burkitt's Lymphoma)5024
Jurkat (T-cell Leukemia)Not explicitly stated, but potent apoptosis observed24
K562 Imat-S (Chronic Myeloid Leukemia)Data available in referenced studies72
KCL22 Imat-S (Chronic Myeloid Leukemia)Data available in referenced studies72
J82 (Urothelial Carcinoma)Data available in referenced studiesNot specified
2102EP (Germ Cell Tumor)Data available in referenced studiesNot specified

Table 2: Time-Course of this compound-Induced Caspase-3 Activation

Cell LineThis compound Concentration (µM)Time Point (h)Fold Increase in Caspase-3 Activity (vs. Control)
Ramos101.0
2-
4Significant increase observed
6-
8Peak or near-peak activity
Jurkat101.0
2-
4Significant increase observed
6-
8Peak or near-peak activity
Ramos1001.0
2-
4Significant increase observed
6-
8Peak or near-peak activity
Jurkat1001.0
2-
4Significant increase observed
6-
8Peak or near-peak activity

Note: Specific fold-increase values should be determined experimentally.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams are provided.

Meriolin16_Apoptosis_Pathway This compound Induced Apoptosis Pathway Meriolin16 This compound CDKs Cyclin-Dependent Kinases (CDKs) Meriolin16->CDKs Inhibits Bcl2 Bcl-2 Meriolin16->Bcl2 Bypasses inhibition Mitochondria Mitochondria CDKs->Mitochondria Regulates (indirectly) Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 (Inactive) Caspase9->Caspase3 Activates Apaf1 Apaf-1 Apaf1->Caspase9 Co-activates ActiveCaspase3 Caspase-3 (Active) Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: this compound apoptosis pathway.

Caspase3_Assay_Workflow Caspase-3 Activity Assay Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition and Analysis Start Seed cells in 96-well plate Treat Treat with this compound (and controls) Start->Treat Incubate Incubate for defined time points Treat->Incubate Lyse Lyse cells Incubate->Lyse AddSubstrate Add Caspase-3 Substrate (Ac-DEVD-AMC) Lyse->AddSubstrate IncubateAssay Incubate at 37°C AddSubstrate->IncubateAssay Measure Measure fluorescence (Ex/Em = 380/460 nm) IncubateAssay->Measure Analyze Analyze data and calculate fold change Measure->Analyze

Caption: Caspase-3 activity assay workflow.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., Ramos, Jurkat)

  • Culture Medium: RPMI-1640 or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Positive Control: Staurosporine (1 µM) or other known apoptosis inducer

  • Negative Control: DMSO (vehicle)

  • Caspase-3 Activity Assay Kit: Containing:

    • Lysis Buffer

    • Caspase-3 Substrate (e.g., Ac-DEVD-AMC, a profluorescent substrate)

    • Reaction Buffer

    • Caspase-3 Inhibitor (optional, for specificity control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol: Caspase-3 Activity Assay

This protocol is adapted from methods used to assess caspase activity following treatment with meriolin derivatives.

1. Cell Seeding:

  • Seed cells at a density of 5 x 10^5 cells/well in a 96-well black, clear-bottom microplate in a final volume of 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) or stabilize.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations typically range from 1 µM to 10 µM for caspase activity assays.

  • Include the following controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO used for the highest this compound concentration.

    • Positive Control: Treat cells with a known apoptosis inducer (e.g., 2.5 µM staurosporine).

    • Untreated Control: Cells with culture medium only.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubate the plate for the desired time points (e.g., 0, 2, 4, 6, 8 hours). A time-course experiment is recommended to capture the peak of caspase-3 activity, which for meriolins is typically observed within 3-4 hours.

3. Cell Lysis:

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

  • Wash the cells once with 100 µL of ice-cold PBS. Centrifuge and remove the PBS.

  • Add 50 µL of ice-cold lysis buffer to each well.

  • Incubate the plate on ice for 10-15 minutes with gentle shaking.

4. Caspase-3 Activity Measurement:

  • Prepare the reaction mixture according to the manufacturer's instructions. Typically, this involves diluting the caspase-3 substrate (Ac-DEVD-AMC) in the reaction buffer.

  • Add 50 µL of the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometric microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

5. Data Analysis:

  • Subtract the background fluorescence (from a well with lysis buffer and reaction mixture only).

  • Normalize the fluorescence intensity of each sample to the protein concentration of the lysate if significant differences in cell number are expected.

  • Express the caspase-3 activity as a fold change relative to the vehicle-treated control.

Conclusion

This application note provides a comprehensive guide for assessing the pro-apoptotic activity of this compound by measuring caspase-3 activation. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to elucidate the cytotoxic mechanisms of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the broader understanding of this compound's therapeutic potential.

References

Measuring Mitochondrial Membrane Potential Alterations Induced by Meriolin 16

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meriolin 16 is a potent kinase inhibitor that has demonstrated significant cytotoxic potential in various cancer cell lines.[1][2][3] A key mechanism of action for this compound is the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2] A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), making the measurement of ΔΨm a crucial method for evaluating the efficacy and mechanism of this compound and similar compounds. This document provides detailed protocols for assessing changes in ΔΨm in response to this compound treatment using common fluorescent probes.

This compound triggers rapid apoptosis, typically within 2-3 hours, with an IC50 in the nanomolar range (approximately 50 nM in Jurkat and Ramos cells). Its pro-apoptotic activity is mediated through the mitochondrial pathway, involving the activation of caspase-9 and Apaf-1. This leads to a cascade of events including the breakdown of the mitochondrial membrane potential, release of pro-apoptotic factors like Smac, and subsequent mitochondrial fission. Notably, Meriolin derivatives can induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting their potential to overcome certain forms of treatment resistance.

Principle of Mitochondrial Membrane Potential Measurement

A healthy mitochondrion maintains a high negative charge in its matrix due to the pumping of protons across the inner mitochondrial membrane by the electron transport chain. This electrochemical gradient, the ΔΨm, is essential for ATP synthesis and overall mitochondrial function. The disruption of ΔΨm is an early hallmark of apoptosis.

The measurement of ΔΨm typically employs cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative potential. In cells undergoing apoptosis, the collapse of ΔΨm prevents the accumulation of these dyes, leading to a measurable change in fluorescence. Commonly used dyes include:

  • JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exists as green fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low ΔΨm) and forms red fluorescent "J-aggregates" at high concentrations within healthy, energized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are monocationic, red-orange fluorescent dyes that accumulate in active mitochondria. A decrease in their fluorescence intensity is indicative of a loss of ΔΨm.

Experimental Protocols

The following are generalized protocols for measuring ΔΨm after this compound treatment. It is crucial to optimize parameters such as cell type, seeding density, dye concentration, and incubation times for each specific experimental setup.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

This protocol can be adapted for fluorescence microscopy, flow cytometry, and microplate readers.

Materials:

  • Cells of interest (e.g., Jurkat, Ramos, or other cancer cell lines)

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (positive control for depolarization)

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for dissolving compounds)

  • Black, clear-bottom 96-well plates (for plate reader and microscopy) or flow cytometry tubes

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 50 nM to 1 µM) for the desired duration (e.g., 3-6 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10-50 µM CCCP for 10-30 minutes).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells.

    • Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells once or twice with pre-warmed PBS or assay buffer.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe cells using a fluorescence microscope with filters for green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~540/590 nm) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence.

    • Flow Cytometry: Resuspend cells in PBS and analyze using a flow cytometer. Healthy cells will be high in the red fluorescence channel (e.g., FL2), while apoptotic cells will shift to the green fluorescence channel (e.g., FL1).

    • Microplate Reader: Measure the fluorescence intensity for both red and green channels. Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of ΔΨm.

Data Presentation:

Treatment GroupThis compound Conc. (nM)Incubation Time (h)Red/Green Fluorescence Ratio (Mean ± SD)
Vehicle Control061.00 ± 0.08
This compound5060.65 ± 0.05
This compound10060.42 ± 0.04
This compound50060.21 ± 0.03
Positive Control (CCCP)N/A0.50.15 ± 0.02

Table 1: Example data table for JC-1 assay results.

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate readers.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • TMRM or TMRE dye

  • FCCP (positive control for depolarization)

  • PBS

  • DMSO

  • Black, clear-bottom 96-well plates or other appropriate culture vessels

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound as described in Protocol 1. Include vehicle and positive controls.

  • TMRM/TMRE Staining:

    • Prepare a fresh TMRM or TMRE working solution in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 20-500 nM.

    • Remove the treatment medium.

    • Add the TMRM/TMRE staining solution and incubate for 20-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended for Microscopy): Gently wash the cells with pre-warmed PBS to reduce background fluorescence.

  • Data Acquisition:

    • Fluorescence Microscopy/Microplate Reader: Measure the fluorescence intensity using an appropriate filter set (Ex/Em ~549/575 nm).

    • Flow Cytometry: Analyze the cell population for changes in red fluorescence intensity.

Data Presentation:

Treatment GroupThis compound Conc. (nM)Incubation Time (h)TMRM/TMRE Fluorescence Intensity (Arbitrary Units, Mean ± SD)% of Control
Vehicle Control0612,500 ± 850100%
This compound5068,125 ± 62065%
This compound10065,250 ± 41042%
This compound50062,625 ± 25021%
Positive Control (FCCP)N/A0.251,875 ± 15015%

Table 2: Example data table for TMRM/TMRE assay results.

Visualizations

Meriolin16_Pathway Meriolin16 This compound Mitochondrion Mitochondrion Meriolin16->Mitochondrion Induces Mitochondrial Toxicity DeltaPsiM ΔΨm Collapse Mitochondrion->DeltaPsiM Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Release of Cytochrome c Apoptosome Apoptosome Formation Caspase9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

MMP_Workflow cluster_prep Preparation cluster_stain Staining cluster_acq Data Acquisition CellSeeding 1. Seed Cells CompoundTreatment 2. Treat with this compound (Vehicle, Positive Controls) CellSeeding->CompoundTreatment AddDye 3. Add Fluorescent Dye (JC-1 or TMRM/TMRE) CompoundTreatment->AddDye Incubate 4. Incubate (15-30 min, 37°C) AddDye->Incubate Wash 5. Wash Cells (Optional) Incubate->Wash Microscopy Microscopy DataAnalysis 6. Data Analysis (Quantify Fluorescence Change) Microscopy->DataAnalysis FlowCytometry Flow Cytometry FlowCytometry->DataAnalysis PlateReader Plate Reader PlateReader->DataAnalysis Wash->Microscopy Wash->FlowCytometry Wash->PlateReader

Figure 2: Experimental workflow for measuring ΔΨm.

References

Troubleshooting & Optimization

Improving Meriolin 16 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meriolin 16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It is a synthetic hybrid of the natural marine products meridianins and variolins.[3] this compound exerts its biological effects by inhibiting the kinase activity of several CDKs, including CDK1, CDK2, and CDK9.[1] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, while inhibition of CDK9 affects transcription.[1] This multi-targeted inhibition ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells.

Q2: In which solvents can I dissolve this compound?

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent precipitation, it is crucial to employ proper dilution techniques. We recommend a stepwise dilution approach. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final volume of complete cell culture medium with vigorous mixing. It is also important to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO should be kept to a minimum to avoid off-target effects on cell viability and function. A final DMSO concentration of less than 0.5% is generally considered acceptable for most cell lines, with a concentration of 0.1% or lower being ideal. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound in in vitro assays.

Issue Possible Cause Troubleshooting Steps
Precipitation upon initial dilution into aqueous media The concentration of this compound in the final working solution exceeds its aqueous solubility. Direct dilution of a highly concentrated DMSO stock into the full volume of media can cause localized high concentrations, leading to precipitation.1. Prepare an intermediate dilution: First, dilute the this compound DMSO stock solution in a small volume of serum-free media or PBS. 2. Use a stepwise approach: Add the intermediate dilution to the final volume of complete media. 3. Ensure vigorous mixing: Mix thoroughly during each dilution step.
Cloudiness or precipitate observed in the stock solution The stock solution may be too concentrated, or the compound may have come out of solution during storage.1. Gentle warming: Warm the stock solution in a 37°C water bath for 5-10 minutes. 2. Sonication: Use a bath sonicator for a few minutes to aid dissolution. 3. Visual inspection: Always visually inspect the stock solution for any undissolved particles before use.
Inconsistent or lower-than-expected biological activity Micro-precipitation of this compound in the assay well, leading to a lower effective concentration.1. Check for precipitate: After preparing the final working solution, visually inspect for any signs of precipitation. A small aliquot can be checked under a microscope. 2. Reduce final concentration: If precipitation is observed, consider lowering the final concentration of this compound. 3. Optimize dilution protocol: Re-evaluate your dilution method, ensuring a gradual decrease in solvent concentration.
Cell toxicity observed in vehicle control wells The final concentration of DMSO is too high for the cell line being used.1. Reduce DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%. 2. Perform a DMSO tolerance test: Determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 255.28 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Intermediate Dilution: In a sterile conical tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of serum-free cell culture medium or PBS. Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.

  • Final Dilution: In a separate sterile conical tube containing the final volume of your complete cell culture medium (e.g., 9.9 mL for a final volume of 10 mL), add 100 µL of the 100 µM intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Visualizations

Meriolin16_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_stock Check Stock Solution for Precipitate start->check_stock stock_ok Stock Solution is Clear check_stock->stock_ok warm_sonicate Warm to 37°C and/or Sonicate warm_sonicate->check_stock stock_ok->warm_sonicate No dilution_method Review Dilution Protocol stock_ok->dilution_method Yes direct_dilution Direct Dilution of Concentrated Stock? dilution_method->direct_dilution intermediate_dilution Implement Stepwise/Intermediate Dilution direct_dilution->intermediate_dilution Yes final_conc Assess Final Concentration direct_dilution->final_conc No intermediate_dilution->final_conc conc_high Concentration Too High? final_conc->conc_high lower_conc Lower Final Concentration conc_high->lower_conc Yes dmso_conc Check Final DMSO Concentration conc_high->dmso_conc No lower_conc->dmso_conc dmso_high DMSO > 0.5%? dmso_conc->dmso_high lower_dmso Reduce Final DMSO to <= 0.1% dmso_high->lower_dmso Yes success Resolution: Soluble this compound in Assay dmso_high->success No lower_dmso->success

Troubleshooting workflow for this compound precipitation.

Meriolin16_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Meriolin16 This compound CDK1_CyclinB CDK1/Cyclin B Meriolin16->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A Meriolin16->CDK2_CyclinA inhibits CDK9_CyclinT CDK9/Cyclin T Meriolin16->CDK9_CyclinT inhibits G2_M_transition G2/M Phase Transition CDK1_CyclinB->G2_M_transition promotes CellCycleArrest Cell Cycle Arrest CDK1_CyclinB->CellCycleArrest inhibition leads to RB Retinoblastoma (RB) Protein CDK2_CyclinA->RB phosphorylates CDK2_CyclinA->CellCycleArrest inhibition leads to E2F E2F Transcription Factors RB->E2F inhibits G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates (Ser2) Transcription_Inhibition Transcription Inhibition CDK9_CyclinT->Transcription_Inhibition inhibition leads to Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation promotes

This compound mechanism of action via CDK inhibition.

References

Off-target effects of Meriolin 16 in kinome screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Meriolin 16 in kinome screens and other experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, semi-synthetic small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It is a derivative of the natural marine products, meridianins and variolins.[1] Its primary mechanism of action is the inhibition of cell cycle progression and transcription. This compound achieves this by blocking the phosphorylation of key substrates of CDKs, such as the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II.[1] This leads to cell cycle arrest and induction of apoptosis.[1]

Q2: What are the primary kinase targets of this compound?

Kinome screening has revealed that this compound predominantly targets the CMGC family of kinases, which includes Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Glycogen Synthase Kinases (GSKs), and CDC-Like Kinases (CLKs). It is a potent inhibitor of a broad range of CDKs.

Q3: How does this compound induce cell death?

This compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. Notably, this compound can induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2.

Q4: In which cancer cell lines has this compound shown cytotoxic activity?

This compound has demonstrated potent cytotoxic effects in a variety of leukemia and lymphoma cell lines. It has also been shown to be effective in imatinib-resistant chronic myeloid leukemia (CML) cells and cisplatin-resistant urothelial carcinoma and germ cell tumor cells.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in cell-based proliferation assays.

  • Possible Cause 1: Assay Type. ATP-based proliferation assays (e.g., CellTiter-Glo®) can be misleading for CDK inhibitors like this compound. These inhibitors can cause cells to arrest in the G1 phase of the cell cycle while continuing to grow in size, leading to an increase in ATP levels that can mask the anti-proliferative effect.

  • Troubleshooting Tip: Use a proliferation assay that directly measures DNA synthesis (e.g., BrdU incorporation) or cell number (e.g., direct cell counting or a DNA-binding dye-based assay).

  • Possible Cause 2: Cell Line Specific Effects. The sensitivity to this compound can vary significantly between different cell lines due to their underlying genetic and proteomic makeup.

  • Troubleshooting Tip: Always include both sensitive and resistant control cell lines in your experiments to ensure the compound is active and to contextualize your results.

Problem 2: Unexpected off-target effects observed in my experiment.

  • Possible Cause: this compound, while selective for the CMGC kinase family, does inhibit other kinases, especially at higher concentrations.

  • Troubleshooting Tip 1: Refer to the kinome screen data below to identify potential off-target kinases that might be relevant to your experimental system. The provided tables summarize the inhibitory profile of this compound at two different concentrations.

  • Troubleshooting Tip 2: Perform dose-response experiments. Off-target effects are more likely to occur at higher concentrations. Using the lowest effective concentration can help to minimize these effects.

  • Troubleshooting Tip 3: Use a more specific inhibitor for a suspected off-target kinase as a control to confirm if the observed phenotype is indeed due to the inhibition of that particular kinase.

Problem 3: Difficulty in observing apoptosis induction.

  • Possible Cause 1: Insufficient treatment time or concentration. The kinetics of apoptosis induction can vary between cell lines.

  • Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Western blotting for cleaved PARP or cleaved caspase-3 are sensitive methods to detect early apoptotic events.

  • Possible Cause 2: Caspase-independent cell death. While this compound primarily induces caspase-dependent apoptosis, other cell death mechanisms could be at play in certain contexts.

  • Troubleshooting Tip: In addition to caspase activity assays, consider using markers for other cell death pathways, such as necroptosis or autophagy.

Data Presentation: Kinome Scan Data for this compound

The following tables summarize the in vitro kinase inhibition profile of this compound against a panel of 335 kinases. The data is presented as the percentage of remaining kinase activity after treatment with this compound at two different concentrations.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by this compound

Kinase% Activity at 0.03 µM% Activity at 0.3 µM
CDK1< 10%< 5%
CDK2< 15%< 5%
CDK3< 20%< 10%
CDK5< 10%< 5%
CDK7< 25%< 10%
CDK9< 5%< 1%
CDK12< 10%< 5%
CDK13< 15%< 5%

Note: This is a representative subset of the most strongly inhibited CDKs based on the available literature. For a comprehensive list, please refer to the supplementary data of Schmitt et al., Cell Death Discovery (2024).

Table 2: Notable Off-Target Kinase Inhibition by this compound (from the CMGC family)

Kinase% Activity at 0.03 µM% Activity at 0.3 µM
GSK3A< 30%< 15%
GSK3B< 30%< 15%
DYRK1A< 20%< 10%
DYRK1B< 25%< 15%
CLK1< 40%< 20%
CLK2< 35%< 15%

Note: This table highlights some of the most significantly inhibited non-CDK kinases within the CMGC family.

Table 3: Selected Kinases with Low Inhibition by this compound

Kinase FamilyKinase Example% Activity at 0.3 µM
TKSRC> 80%
AGCAKT1> 75%
CAMKCAMK1> 80%
STESTE20> 85%

Note: This table provides examples of kinase families that are largely unaffected by this compound at a concentration of 0.3 µM, demonstrating its relative selectivity.

Experimental Protocols

Kinome Screening Protocol (Summary)

The inhibitory activity of this compound is assessed using a radiometric assay that measures the incorporation of 33P-labeled phosphate from [γ-33P]ATP into a generic or specific kinase substrate.

  • Compound Preparation: this compound is serially diluted in DMSO to achieve the desired final concentrations for the assay.

  • Kinase Reaction: The kinase, substrate, and ATP (spiked with [γ-33P]ATP) are combined in a reaction buffer.

  • Incubation: The reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: The reaction is stopped by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: The filter membranes are washed extensively to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to the control (DMSO vehicle).

Visualizations

Meriolin16_Signaling_Pathway cluster_cdk CDK Inhibition cluster_downstream Downstream Effects Meriolin16 This compound CDK9 CDK9 Meriolin16->CDK9 Inhibits CDK2 CDK2 Meriolin16->CDK2 Inhibits RNA_Pol_II RNA Pol II (pSer2) CDK9->RNA_Pol_II Phosphorylates Rb Rb (Phosphorylation) CDK2->Rb Phosphorylates Transcription Transcription RNA_Pol_II->Transcription Leads to CellCycle G1/S Transition Rb->CellCycle Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibition contributes to CellCycle->Apoptosis Inhibition contributes to

Caption: Signaling pathway of this compound's primary mechanism of action.

Experimental_Workflow start Start: Hypothesis (this compound affects kinome) prep Prepare this compound and Kinase Panel start->prep assay Perform Kinome Screen (Radiometric Assay) prep->assay data_acq Data Acquisition (Scintillation Counting) assay->data_acq analysis Data Analysis (% Inhibition) data_acq->analysis tables Generate Inhibition Tables analysis->tables pathway Identify Affected Pathways analysis->pathway validation Cell-based Validation (e.g., Western Blot, Proliferation Assay) tables->validation pathway->validation conclusion Conclusion: Determine On- and Off-Target Effects validation->conclusion Troubleshooting_Logic issue Inconsistent IC50 Values check_assay Check Assay Type issue->check_assay atp_based ATP-based Assay? check_assay->atp_based switch_assay Switch to DNA Synthesis or Cell Count Assay atp_based->switch_assay Yes dna_based DNA-based Assay atp_based->dna_based No check_cell_line Consider Cell Line Specific Effects switch_assay->check_cell_line dna_based->check_cell_line run_controls Use Sensitive and Resistant Control Lines check_cell_line->run_controls

References

Technical Support Center: Optimizing Meriolin 16 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Meriolin 16 for apoptosis induction. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It belongs to a class of compounds that are hybrids of the natural products meridianins and variolins.[2] this compound induces apoptosis by inhibiting CDKs, which leads to the activation of the intrinsic mitochondrial apoptosis pathway.[3][4] This process is characterized by the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like Smac from the mitochondria, and subsequent activation of the caspase cascade.

Q2: Which signaling pathway is activated by this compound to induce apoptosis?

This compound activates the intrinsic mitochondrial apoptosis pathway. This pathway is initiated independently of death receptor signaling. The key mediators involved are Apaf-1 and caspase-9, which form the apoptosome. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis. A key feature of this compound is its ability to induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2.

Q3: What are the reported effective concentrations of this compound?

This compound is effective at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for cytotoxicity in Ramos lymphoma cells is approximately 50 nM after a 24-hour treatment. It has shown high cytotoxic potential in various leukemia and lymphoma cell lines.

Q4: How quickly does this compound induce apoptosis?

This compound is a rapid inducer of apoptosis. In Jurkat leukemia and Ramos lymphoma cells, apoptosis can be detected within 2-3 hours of treatment. A brief exposure of just 5 minutes to this compound can be sufficient to trigger irreversible cytotoxicity.

Troubleshooting Guide

Q1: I am not observing a significant increase in apoptosis after treating my cells with this compound. What could be the reason?

There are several potential reasons for this observation:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.

  • Incorrect Incubation Time: While this compound can act rapidly, the optimal incubation time can vary between cell lines. Consider performing a time-course experiment (e.g., 3, 6, 12, and 24 hours).

  • Cell Line Resistance: While this compound is effective in many cell lines, including some that are resistant to other drugs, intrinsic resistance in your specific cell line cannot be ruled out.

  • Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.

Q2: The level of apoptosis is inconsistent between my experiments. How can I improve reproducibility?

To improve reproducibility, consider the following:

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Assay Performance: Ensure that the apoptosis detection assay is performed consistently, paying close attention to incubation times and reagent concentrations.

Q3: I am observing high levels of necrosis instead of apoptosis. What should I do?

High levels of necrosis may indicate that the concentration of this compound is too high, leading to rapid cell death that bypasses the apoptotic program. To address this:

  • Reduce Concentration: Lower the concentration of this compound in your experiments.

  • Optimize Incubation Time: A shorter incubation period may be sufficient to induce apoptosis without causing excessive necrosis.

Data Presentation

Table 1: Cytotoxicity of Meriolin Derivatives in Ramos Lymphoma Cells

CompoundIC50 (nM) after 24h treatment
This compound50
Meriolin 3190
Meriolin 36170
Meriolin 370

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To determine the effective concentration range of this compound for inducing apoptosis in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24 hours) under standard cell culture conditions.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture plates.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Meriolin16_Signaling_Pathway Meriolin16 This compound CDKs Cyclin-Dependent Kinases (CDKs) Meriolin16->CDKs Inhibits Mitochondrion Mitochondrion CDKs->Mitochondrion Regulates Smac Smac/DIABLO Mitochondrion->Smac Releases Apaf1 Apaf-1 Smac->Apaf1 Caspase9 Pro-Caspase-9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Activation Caspase37 Pro-Caspase-3/7 ActivatedCaspase9->Caspase37 Cleaves & Activates ActivatedCaspase37 Activated Caspase-3/7 Apoptosis Apoptosis ActivatedCaspase37->Apoptosis Executes

Caption: this compound Signaling Pathway for Apoptosis Induction.

Experimental_Workflow start Start dose_response 1. Dose-Response Experiment (Determine IC50) start->dose_response time_course 2. Time-Course Experiment (Optimal Duration) dose_response->time_course confirmation 3. Apoptosis Confirmation (e.g., Annexin V/PI staining) time_course->confirmation mechanism 4. Mechanistic Studies (e.g., Western Blot for Caspases) confirmation->mechanism end End mechanism->end

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree start Low/No Apoptosis Observed check_concentration Is this compound concentration optimal? start->check_concentration check_time Is incubation time sufficient? check_concentration->check_time Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No/Unsure check_reagent Is this compound stock solution valid? check_time->check_reagent Yes time_course Perform Time-Course Experiment check_time->time_course No/Unsure new_stock Prepare Fresh Stock Solution check_reagent->new_stock No/Unsure consider_resistance Consider Cell Line Resistance check_reagent->consider_resistance Yes

References

Troubleshooting inconsistent results in Meriolin 16 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meriolin 16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its primary mechanism of action is the inhibition of a broad range of CDKs, which are key regulators of the cell cycle and transcription.[2][3] By inhibiting CDKs, this compound leads to cell cycle arrest, prevents transcription, and induces rapid apoptosis (programmed cell death).

Q2: Which specific CDKs are inhibited by this compound?

A2: Kinome screening has shown that this compound is a potent inhibitor of most CDKs, including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20. This broad-spectrum inhibition contributes to its high cytotoxic potential in various cancer cell lines.

Q3: How does this compound induce apoptosis?

A3: this compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by a breakdown of the mitochondrial membrane potential, the release of pro-apoptotic factors like Smac from the mitochondria, and the activation of caspase-9. Notably, this compound can induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2, suggesting it can overcome common mechanisms of therapy resistance.

Q4: What are the key downstream effects of this compound treatment?

A4: The primary downstream effects of this compound are the inhibition of CDK-mediated phosphorylation of the retinoblastoma (RB) protein and the prevention of CDK9-mediated phosphorylation of RNA polymerase II at Ser2. Reduced RB phosphorylation prevents cell cycle progression, while the inhibition of RNA polymerase II phosphorylation is crucial for halting transcription.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Issue: You are observing significant variability in the IC50 values for this compound across different experimental runs.

This is a common challenge in cell-based assays and can arise from multiple factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Recommended Solution
Cell Line Integrity Passage Number: Use cells within a consistent and low passage number range (e.g., <20 passages from the original stock) as high passage numbers can lead to genetic drift and altered responses. Authentication: Regularly authenticate your cell line via methods like STR profiling to rule out cross-contamination.
Experimental Conditions Seeding Density: Ensure a consistent initial cell seeding density to allow for logarithmic growth during the experiment. Serum Concentration: Use a consistent batch and concentration of serum, as fluctuations can alter cell growth and drug response. Incubation Time: Maintain a consistent incubation time with this compound, as its effect is time-dependent.
Compound Stability & Handling Stock Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) and then in the culture medium to avoid precipitation.
Assay Protocol Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield varying IC50 values. Use the same assay for all comparative experiments. Edge Effects: Avoid using the outer wells of multi-well plates, as they are prone to evaporation. Fill them with sterile PBS or media to create a humidity barrier.

The following table summarizes published IC50 values for this compound in various cell lines to provide a reference point. Note that values can vary based on the specific assay conditions and duration of treatment.

Cell LineCell TypeIC50 Value (approx.)Assay Duration
RamosBurkitt's Lymphoma0.03 µMNot Specified
JurkatT-cell Leukemia50 nMNot Specified
K562Chronic Myeloid LeukemiaPotent (exact value not specified)Not Specified
J82Urothelial CarcinomaPotent (exact value not specified)Not Specified

Data synthesized from multiple sources.

Weak or No Signal in Western Blots for Phospho-Proteins

Issue: You are not observing the expected decrease in phosphorylated RB (p-RB) or other CDK substrates after treating cells with this compound.

Detecting changes in protein phosphorylation requires careful sample handling and optimized western blotting protocols.

Potential Cause Recommended Solution
Sample Preparation Phosphatase Activity: Always use phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C to prevent dephosphorylation of your target proteins. Protein Load: Phosphorylated proteins can be of low abundance. You may need to load more protein (at least 20-30 µg of whole-cell extract) than for total protein detection.
Western Blot Protocol Blocking Buffer: Avoid using milk as a blocking agent, as the phosphoprotein casein can interfere with the detection of other phosphorylated proteins. Use 5% Bovine Serum Albumin (BSA) in TBST instead. Antibody Specificity: Use a phospho-specific antibody that has been validated for your application. Always run a control for the total protein to confirm that the absence of a phospho-signal is not due to a lack of protein. Buffers: Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of phospho-specific antibodies.
Low Target Abundance Enrichment: If the target phosphoprotein is of very low abundance, consider enriching your sample through immunoprecipitation (IP) of the total protein before running the western blot. Detection: Use a highly sensitive chemiluminescent substrate to enhance the detection of weak signals.

Visualized Workflows and Pathways

Caption: Signaling pathway of this compound in cancer cells.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells 1. Seed cells in a 96-well plate attach_cells 2. Allow cells to attach overnight seed_cells->attach_cells prepare_dilutions 3. Prepare serial dilutions of this compound attach_cells->prepare_dilutions treat_cells 4. Treat cells for a defined period (e.g., 24-72h) prepare_dilutions->treat_cells add_reagent 5. Add viability reagent (e.g., MTT, CellTiter-Glo) treat_cells->add_reagent measure_signal 6. Measure signal (absorbance/luminescence) add_reagent->measure_signal calculate_viability 7. Calculate % viability vs. control measure_signal->calculate_viability plot_curve 8. Plot dose-response curve and calculate IC50 calculate_viability->plot_curve Troubleshooting_Logic cluster_viability_checks Viability Assay Troubleshooting cluster_western_checks Western Blot Troubleshooting start Inconsistent Results with this compound check_assay Which assay shows inconsistency? start->check_assay viability Cell Viability (IC50) check_assay->viability Viability western Western Blot (p-Protein) check_assay->western Western Blot check_cells Check cell passage & health viability->check_cells check_lysis Check lysis buffer (inhibitors) & handling western->check_lysis check_compound Verify compound prep & stability check_cells->check_compound check_protocol Standardize protocol (seeding, time, edge effects) check_compound->check_protocol end Consistent Results check_protocol->end check_wb_protocol Optimize WB protocol (blocking, buffers) check_lysis->check_wb_protocol check_antibody Validate antibody & protein load check_wb_protocol->check_antibody check_antibody->end

References

Minimizing toxicity of Meriolin 16 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of Meriolin 16 in normal cells during pre-clinical experiments.

Disclaimer

It is important to note that while extensive research has been conducted on the efficacy of this compound in various cancer cell lines, there is a significant lack of publicly available data on its specific toxicity profile in normal, non-malignant human cells. The guidance provided here is based on the known mechanisms of pan-Cyclin-Dependent Kinase (CDK) inhibitors and general strategies for mitigating chemotherapy-induced toxicity. Researchers are strongly encouraged to perform their own comprehensive toxicity assessments in relevant normal cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, small-molecule inhibitor of multiple Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, and CDK9.[1] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest, block transcription, and trigger apoptosis (programmed cell death).[1] Its primary mechanism in cancer cells involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein and the C-terminal domain of RNA Polymerase II.[1]

Q2: Why is this compound expected to be toxic to normal cells?

A2: this compound is a pan-CDK inhibitor, meaning it targets CDKs that are essential for the proliferation of all dividing cells, not just cancerous ones. Normal tissues with a high rate of cell turnover, such as bone marrow, gastrointestinal epithelium, and hair follicles, are particularly susceptible to the anti-proliferative effects of CDK inhibitors. Toxicity in these tissues is a common side effect of this class of drugs.

Q3: Are there any reported IC50 values for this compound in normal human cell lines?

A3: As of the latest literature review, specific IC50 values for this compound in normal human cell lines have not been reported. The available data primarily focuses on its high potency in a wide range of cancer cell lines.

Q4: What are the potential strategies to minimize this compound toxicity in normal cells during in vitro experiments?

A4: A promising strategy is to induce a temporary and reversible cell cycle arrest in normal cells before exposing them to this compound. This can be achieved by using a selective CDK4/6 inhibitor, which would place normal cells in a quiescent G1 state, making them less susceptible to the effects of a pan-CDK inhibitor like this compound. This approach is based on the principle that many cancer cells have a dysfunctional G1 checkpoint and will not arrest, thus maintaining their sensitivity to the drug.

Q5: How can I assess the toxicity of this compound in my specific normal cell model?

A5: You can assess toxicity by performing cell viability assays (e.g., MTT or WST-1), apoptosis assays (e.g., Annexin V/Propidium Iodide staining), and cell cycle analysis. It is crucial to include a panel of normal cell lines relevant to your research, such as human peripheral blood mononuclear cells (PBMCs), human umbilical vein endothelial cells (HUVECs), or normal human fibroblasts.

Troubleshooting Guides

Issue 1: High level of apoptosis observed in normal control cells.
Potential Cause Troubleshooting Step
This compound concentration is too high for the specific normal cell line. Perform a dose-response curve to determine the IC50 of this compound in your normal cell line. Start with a wide range of concentrations to identify a non-toxic and a toxic range.
Normal cells are rapidly proliferating in culture. Synchronize the cell cycle of your normal cells by serum starvation or using a reversible cell cycle inhibitor (e.g., a CDK4/6 inhibitor) before treating with this compound.
Extended exposure time to this compound. Optimize the incubation time. It's possible that a shorter exposure is sufficient to achieve the desired effect on cancer cells while minimizing toxicity to normal cells.
Issue 2: Difficulty in establishing a therapeutic window between cancer and normal cells.
Potential Cause Troubleshooting Step
Similar sensitivity of the cancer and normal cell lines to this compound. Test a panel of different cancer and normal cell lines to identify a model system with a better therapeutic window.
Inappropriate experimental endpoint. Evaluate different endpoints. For example, instead of cell death, assess inhibition of proliferation at lower, non-toxic concentrations.
Single-agent treatment is not selective enough. Explore combination therapies. Using this compound in combination with a cancer-specific targeted agent may allow for a lower, less toxic dose of this compound to be used.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
RamosBurkitt's Lymphoma20-30[1]
JurkatT-cell Leukemia~50[2]
K562Chronic Myeloid LeukemiaPotent (exact IC50 not specified)
J82Urothelial CarcinomaPotent (exact IC50 not specified)
2102EPGerm Cell TumorPotent (exact IC50 not specified)
HL60Promyelocytic Leukemia10-40
HPBALLT-cell Acute Lymphoblastic Leukemia10-40
KOPTK1T-cell Acute Lymphoblastic Leukemia10-40
MOLT4T-cell Acute Lymphoblastic Leukemia10-40
SUPB15B-cell Acute Lymphoblastic Leukemia10-40

Note: As of the current literature, there is no published data on the IC50 of this compound in normal human cell lines.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on both normal and cancer cell lines and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells into a 6-well plate and treat with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Meriolin16_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK2_CyclinA CDK2/Cyclin A Rb Rb CDK2_CyclinA->Rb phosphorylates CDK1_CyclinB CDK1/Cyclin B G2_M_transition G2/M Transition CDK1_CyclinB->G2_M_transition promotes E2F E2F Rb->E2F inhibits G1_S_transition G1/S Transition E2F->G1_S_transition promotes CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression promotes Meriolin16 This compound Meriolin16->CDK2_CyclinA Meriolin16->CDK1_CyclinB Meriolin16->CDK9_CyclinT inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Toxicity and Efficacy Assessment cluster_analysis Data Analysis Start Start: Seed Normal and Cancer Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide) Incubation->CellCycle IC50 Determine IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptosis AnnexinV->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist TherapeuticWindow Assess Therapeutic Window IC50->TherapeuticWindow ApoptosisQuant->TherapeuticWindow CellCycleDist->TherapeuticWindow Cytoprotection_Strategy Start Start: Culture Normal and Cancer Cells Pretreatment Pre-treat Normal Cells with CDK4/6 Inhibitor (e.g., Palbociclib) Start->Pretreatment Meriolin16_Treatment Treat both Normal and Cancer Cells with this compound Start->Meriolin16_Treatment Cancer Cells (No Pre-treatment) CellCycleArrest Induce G1 Arrest in Normal Cells Pretreatment->CellCycleArrest CellCycleArrest->Meriolin16_Treatment Washout Washout Drugs Meriolin16_Treatment->Washout Recovery Allow Normal Cells to Re-enter Cell Cycle Washout->Recovery AssessToxicity Assess Toxicity and Efficacy Recovery->AssessToxicity

References

Technical Support Center: Enhancing the Stability of Meriolin 16 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Meriolin 16, with a focus on maintaining its stability in solution to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] this compound, like many small molecule kinase inhibitors, has limited solubility in aqueous solutions.[3] A high-concentration stock in DMSO (e.g., 10 mM) allows for subsequent dilution into aqueous experimental media while keeping the final DMSO concentration low (ideally ≤0.5%) to avoid solvent-induced cellular toxicity.[2][4]

Q2: How should I store solid this compound and its stock solutions?

A2: Proper storage is critical to prevent degradation. Recommendations are summarized below.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a desiccator to protect from moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
Stock Solution (in DMSO) -20°CUp to 1 monthSuitable for short-term storage; -80°C is preferred for longer stability.

Q3: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules and indicates that the compound's kinetic solubility has been exceeded. To address this:

  • Ensure the final DMSO concentration is ≤0.5%.

  • Perform serial dilutions: Instead of a large, single dilution, create intermediate dilutions in your assay medium.

  • Mix thoroughly: Gently vortex or pipette the solution during dilution to ensure it is well-mixed.

  • Lower the final concentration: If precipitation persists, working at a lower final concentration of this compound may be necessary.

Q4: I am concerned about repeated freeze-thaw cycles with my this compound stock solution. Is this a valid concern?

A4: Yes, it is a significant concern. Repeated freeze-thaw cycles can compromise the stability of your compound. DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened. This water can lead to hydrolysis of the compound or cause it to precipitate out of solution upon re-freezing. To mitigate this, it is best practice to aliquot the stock solution into single-use volumes.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively published, compounds with similar aza-indole structures can be susceptible to:

  • Oxidation: The nitrogen-containing heterocyclic rings can be prone to oxidation, especially when exposed to air and light.

  • Hydrolysis: Contaminating moisture in solvents can lead to the hydrolysis of sensitive functional groups.

  • Photodegradation: Exposure to light can cause degradation. It is advisable to protect solutions from light by using amber vials or wrapping tubes in foil.

Troubleshooting Guide

Issue ObservedPossible CauseRecommended Action
Inconsistent or no biological effect Compound Degradation: The compound may have degraded due to improper storage or handling.Verify Compound Integrity: Use an analytical method like HPLC to check the purity of your stock solution. Look for the appearance of new peaks, which could indicate degradation products. Prepare Fresh Solutions: If degradation is suspected, use a fresh aliquot of your stock solution or prepare a new stock from solid compound.
Precipitation: The compound has precipitated out of the final assay medium, lowering the effective concentration.Check for Precipitate: Visually inspect the final solution for any cloudiness or particulate matter. Centrifuge a small sample to see if a pellet forms. Follow Solubilization Best Practices: Refer to FAQ Q3 for strategies to prevent precipitation.
Solution appears cloudy or discolored Precipitation/Insolubility: The compound is not fully dissolved or is crashing out of solution.Improve Solubilization: Try gentle warming (not exceeding 50°C) or brief ultrasonication to aid dissolution when preparing the stock. Re-evaluate Solvent: While DMSO is standard, ensure it is of high purity and anhydrous.
Degradation: The compound may be degrading into colored byproducts.Protect from Light: Store solutions in amber vials or wrapped in foil. Prepare solutions fresh before use if light sensitivity is suspected.
High variability between experimental replicates Inaccurate Pipetting: Inconsistent volumes of the high-concentration stock solution were added.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Perform Serial Dilutions: For low final concentrations, it is more accurate to perform serial dilutions rather than pipetting very small volumes of a concentrated stock.
Uneven Compound Distribution: The compound is not evenly mixed in the final assay medium.Ensure Thorough Mixing: After adding the compound to the final medium, mix thoroughly by gentle vortexing or repeated pipetting before dispensing into assay plates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. d. Vortex gently or sonicate briefly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected (amber) vials. f. Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Example: For a 10 µM working solution, dilute the 10 mM stock 1:1000. c. Ensure the final concentration of DMSO in the medium does not exceed 0.5% (v/v). d. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. e. Use the prepared working solutions immediately. Do not store solutions diluted in aqueous media.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework to assess the stability of this compound under stress conditions. Analysis is typically performed using HPLC to quantify the remaining parent compound and identify degradation products.

  • Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • Aliquot the solution into separate vials for each stress condition.

  • Apply Stress Conditions (in parallel with an unstressed control):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep one aliquot of the solution at 60°C for 24 hours.

    • Photodegradation: Expose one aliquot to direct UV light for a defined period.

  • Sample Analysis: a. At specified time points (e.g., 2, 8, 24 hours), take a sample from each condition. b. Neutralize the acidic and basic samples. c. Dilute all samples to a suitable concentration for HPLC analysis. d. Analyze the chromatograms to determine the percentage of this compound remaining and the formation of any new peaks. A stability-indicating method should be able to separate the parent peak from all degradation peaks.

Visualizations

Meriolin16_Signaling_Pathway cluster_cdk9 Meriolin16 This compound CDK9_CyclinT CDK9 / Cyclin T Meriolin16->CDK9_CyclinT Inhibits CDK2_CyclinA CDK2 / Cyclin A/E Meriolin16->CDK2_CyclinA Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates CDK9_CyclinT->pRNAPII Prevents Phosphorylation RB Retinoblastoma (Rb) Protein CDK2_CyclinA->RB Phosphorylates CDK2_CyclinA->pRB Prevents Phosphorylation Transcription Gene Transcription (e.g., Mcl-1) pRNAPII->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Leads to (Mcl-1 downregulation) E2F E2F RB->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Activates CellCycle->Apoptosis Arrest leads to Stability_Workflow start Receive Solid This compound store_solid Store Solid at -20°C in Desiccator start->store_solid prep_stock Prepare 10 mM Stock in Anhydrous DMSO store_solid->prep_stock store_stock Aliquot & Store Stock at -80°C prep_stock->store_stock thaw Thaw Single Aliquot at Room Temp store_stock->thaw dilute Prepare Working Solution in Aqueous Medium thaw->dilute troubleshoot Issue Encountered? (e.g., Precipitation) dilute->troubleshoot experiment Perform Experiment (Include Vehicle Control) end Analyze Data experiment->end troubleshoot->experiment No check_sol Review Solubilization Protocol (FAQ Q3) troubleshoot->check_sol Yes check_sol->prep_stock check_purity Check Purity with HPLC check_sol->check_purity

References

Interpreting unexpected phenotypes with Meriolin 16

Author: BenchChem Technical Support Team. Date: November 2025

Meriolin 16 Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to help you interpret unexpected experimental results and troubleshoot potential issues. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Its primary mechanism of action involves the inhibition of RNA Polymerase II phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and subsequent induction of apoptosis in sensitive cancer cells.

This document provides answers to frequently asked questions and detailed troubleshooting guides for common unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation of many genes, including key survival genes.

Q2: What is the expected phenotype after treating sensitive cancer cells with this compound?

A2: In sensitive cancer cell lines, particularly those dependent on the anti-apoptotic protein Mcl-1, the expected phenotype is the induction of apoptosis. This is typically observed within 24-72 hours of treatment and is preceded by a rapid decrease in Mcl-1 protein levels.

Q3: How should I properly store and solubilize this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, prepare a stock solution in DMSO at a concentration of 10-50 mM. This stock solution should be stored at -20°C and is stable for up to 3 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Unexpected Phenotypes

Issue 1: Cells Exhibit Resistance and Fail to Undergo Apoptosis

Q: I treated my cancer cell line with this compound at the recommended concentration, but I do not observe a significant increase in apoptosis. What are the potential causes and how can I investigate this?

A: The lack of an apoptotic response is a common form of resistance. Several mechanisms can account for this observation. The primary reasons include upregulation of alternative survival pathways, insufficient target engagement, or increased drug efflux.

Possible Causes & Investigative Steps:

  • Compensatory Survival Signaling: Cells may upregulate other anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, to compensate for the loss of Mcl-1.

  • Insufficient Target Inhibition: The concentration of this compound may not be sufficient to fully inhibit CDK9 in your specific cell line, or the treatment duration may be too short.

  • MDR1-Mediated Drug Efflux: Overexpression of multidrug resistance proteins like P-glycoprotein (MDR1) can actively pump this compound out of the cell.

Recommended Experimental Workflow:

Below is a diagram outlining a workflow to troubleshoot resistance to this compound.

G cluster_0 Step 1: Verify Compound Activity & Target Engagement cluster_1 Step 2: Investigate Resistance Mechanisms start Unexpected Result: No Apoptosis Observed dose_response Perform Dose-Response Curve (e.g., 1 nM to 50 µM) Measure viability (MTS/CellTiter-Glo) start->dose_response Hypothesis: Incorrect dosage western_blot Western Blot for p-Ser2 RNAPII and Mcl-1 after 6-12h treatment dose_response->western_blot If IC50 is high check_bcl2 Western Blot for other anti-apoptotic proteins (Bcl-2, Bcl-xL) western_blot->check_bcl2 If target is inhibited but no apoptosis occurs check_mdr1 Assess MDR1 expression (qPCR/FACS) and activity (e.g., Rhodamine 123 assay) western_blot->check_mdr1 Alternative hypothesis co_treatment Co-treat with Bcl-2/Bcl-xL inhibitor (e.g., Venetoclax) or MDR1 inhibitor check_bcl2->co_treatment If Bcl-2/xL is upregulated check_mdr1->co_treatment If MDR1 is overexpressed end Identify Mechanism of Resistance co_treatment->end

Caption: Troubleshooting workflow for lack of apoptosis with this compound.

Quantitative Data Summary:

This table provides example IC50 values for this compound in various cell lines, illustrating the difference between sensitive and resistant phenotypes.

Cell LineCancer TypeMcl-1 DependencyThis compound IC50 (nM)Bcl-2 Expression
MOLM-13Acute Myeloid LeukemiaHigh50Low
MV-4-11Acute Myeloid LeukemiaHigh85Low
HCT116Colorectal CarcinomaModerate450Moderate
A549Lung CarcinomaLow> 10,000High
Issue 2: Cells Enter Senescence Instead of Apoptosis

Q: After treating my cells with a sub-lethal dose of this compound for an extended period ( > 72 hours), they stopped proliferating, became enlarged and flattened, and stained positive for Senescence-Associated β-Galactosidase (SA-β-gal). Why is this happening?

A: While apoptosis is the expected outcome at cytotoxic concentrations, prolonged exposure to lower concentrations of CDK inhibitors can induce a cellular state known as senescence. This is a stable form of cell cycle arrest.

Signaling Pathway Overview:

CDK9 inhibition can lead to DNA damage or stress responses that activate the p53/p21 or p16/pRb tumor suppressor pathways, both of which are central regulators of senescence.

G meriolin This compound cdk9 CDK9 Inhibition meriolin->cdk9 transcriptional_stress Transcriptional Stress / Replicative Stress cdk9->transcriptional_stress p53 p53 Activation transcriptional_stress->p53 p16 p16 (CDKN2A) Upregulation transcriptional_stress->p16 p21 p21 (CDKN1A) Upregulation p53->p21 cdk46 CDK4/6 Inhibition p21->cdk46 p16->cdk46 rb pRb Hypo-phosphorylation cdk46->rb senescence Cellular Senescence rb->senescence

Caption: Signaling pathways leading to senescence after this compound treatment.

Recommended Experimental Protocol: SA-β-gal Staining

This protocol allows for the detection of senescent cells in culture.

  • Cell Plating: Plate cells in a 6-well plate and treat with the desired concentration of this compound for 72-96 hours.

  • Wash: Aspirate the media and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fixation: Add 1 mL of Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with 1X PBS.

  • Staining: Add 1 mL of Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) to each well.

  • Incubation: Incubate the plate at 37°C without CO2 for 12-24 hours. Protect from light.

  • Visualization: Check for the development of a blue color under a microscope. Senescent cells will be stained blue.

  • Quantification: Count the percentage of blue-stained cells out of the total number of cells in several random fields of view.

Issue 3: Paradoxical Activation of Pro-Survival Signaling

Q: My Western blot analysis shows that while Mcl-1 is downregulated as expected, there is a paradoxical increase in the phosphorylation of ERK (p-ERK) after this compound treatment. What could explain this?

A: This is a known phenomenon where the inhibition of one pathway leads to the compensatory activation of another, often through feedback loops. Inhibition of CDK9 can relieve certain negative feedback mechanisms, leading to the activation of pro-survival pathways like the MAPK/ERK pathway.

Logical Relationship Diagram:

G cluster_apoptosis Primary Apoptotic Pathway cluster_feedback Feedback Loop Activation meriolin This compound cdk9 CDK9 meriolin->cdk9 Inhibits mcl1 Mcl-1 Transcription cdk9->mcl1 Promotes neg_regulator Negative Regulator (e.g., DUSP family) cdk9->neg_regulator Promotes Transcription apoptosis Apoptosis mcl1->apoptosis Inhibits ras_raf RAS/RAF/MEK Pathway neg_regulator->ras_raf Inhibits p_erk p-ERK (Activation) ras_raf->p_erk Activates p_erk->apoptosis Promotes Survival (Inhibits Apoptosis)

Caption: Paradoxical activation of the ERK pathway by this compound.

Troubleshooting and Therapeutic Strategy:

The paradoxical activation of ERK can be a mechanism of adaptive resistance. The therapeutic strategy in this case is to use a combination therapy approach.

Recommended Experiment:

Combine this compound with a MEK inhibitor (e.g., Trametinib) to block this escape pathway.

Hypothetical Combination Effects Data:

TreatmentCell Viability (%)Apoptosis (Annexin V+)
Vehicle Control100%5%
This compound (100 nM)65%25%
MEK Inhibitor (50 nM)80%15%
This compound + MEK Inhibitor 15% 75%

Validation & Comparative

Meriolin 16 Demonstrates Superior Efficacy Over Meriolin 3 in Inducing Lymphoma Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of novel anti-cancer therapeutics, the pyrimidine-based kinase inhibitors Meriolin 16 and Meriolin 3 have emerged as potent inducers of apoptosis in lymphoma cells. A comparative analysis, supported by experimental data, reveals that this compound exhibits a higher cytotoxic potential than Meriolin 3, positioning it as a promising candidate for further preclinical and clinical investigation. This guide provides a detailed comparison of their efficacy, supported by experimental protocols and pathway visualizations.

Quantitative Comparison of Cytotoxicity

Experimental data from studies on Ramos Burkitt's lymphoma cells consistently demonstrate the superior potency of this compound. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was found to be lower for this compound compared to Meriolin 3.

CompoundCell LineIC50 Value (nM)Reference(s)
This compound Ramos30 - 50[1][2][3]
Meriolin 3 Ramos70[3]

This lower IC50 value for this compound indicates that a lower concentration of the compound is required to achieve a 50% reduction in cell viability, highlighting its enhanced efficacy in this lymphoma cell line.[2]

Mechanism of Action: Potent CDK Inhibition and Induction of Apoptosis

Both this compound and Meriolin 3 function as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription. By inhibiting CDKs, these compounds trigger a cascade of events leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).

This compound has been shown to prevent the CDK9-mediated phosphorylation of RNA polymerase II, a critical step for transcription initiation. This disruption of transcription, combined with the inhibition of cell cycle progression, creates a multi-pronged attack on the cancer cells' survival machinery.

Furthermore, Meriolin derivatives, including this compound, have been demonstrated to activate the mitochondrial apoptosis pathway. This process is initiated independently of death receptor signaling and relies on the activation of caspase-9 and Apaf-1. The induction of mitochondrial toxicity is evidenced by the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like Smac, and subsequent fragmentation of mitochondria. A noteworthy characteristic of these compounds is their ability to induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting a potential to overcome certain forms of treatment resistance.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by this compound and Meriolin 3.

G cluster_0 Cell Cycle Progression cluster_1 Transcription CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 S_G2 S/G2 Transition CyclinE_CDK2->S_G2 CyclinA_CDK2 Cyclin A / CDK2 G2_M G2/M Transition CyclinA_CDK2->G2_M CyclinB_CDK1 Cyclin B / CDK1 E2F E2F pRb->E2F releases G1_S G1/S Transition E2F->G1_S promotes G1_S->CyclinE_CDK2 S_G2->CyclinA_CDK2 G2_M->CyclinB_CDK1 RNAPII RNA Polymerase II pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII Transcription_init Transcription Initiation pRNAPII->Transcription_init CDK9 CDK9 CDK9->RNAPII phosphorylates Meriolin This compound / Meriolin 3 Meriolin->CyclinD_CDK46 inhibits Meriolin->CyclinE_CDK2 inhibits Meriolin->CyclinA_CDK2 inhibits Meriolin->CyclinB_CDK1 inhibits Meriolin->CDK9 inhibits G cluster_0 Mitochondrial Apoptosis Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Smac Smac/DIABLO Mitochondrion->Smac release Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release Meriolin This compound Meriolin->Mitochondrion induces disruption Meriolin->Bcl2 bypasses inhibition

References

A Comparative Guide to Meriolin 16 and Flavopiridol in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two cyclin-dependent kinase (CDK) inhibitors, Meriolin 16 and flavopiridol, for the treatment of leukemia. The information presented is collated from preclinical studies to assist in research and development decisions.

Executive Summary

This compound and flavopiridol are potent CDK inhibitors that induce apoptosis and cell cycle arrest in leukemia cells. This compound, a newer derivative of the marine alkaloid meriolin, demonstrates high cytotoxicity at nanomolar concentrations, even in drug-resistant cell lines.[1][2] Flavopiridol, the first CDK inhibitor to enter clinical trials, has a broader kinase inhibitory profile and has been extensively studied in both preclinical and clinical settings for various hematological malignancies.[3][4][5] This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate their effects.

Mechanism of Action

Both this compound and flavopiridol exert their primary anti-leukemic effects by inhibiting CDKs, which are key regulators of cell cycle progression and transcription.

This compound is a potent inhibitor of a wide range of CDKs, including CDK1, 2, 5, 7, and 9. Inhibition of cell cycle-related CDKs (CDK1, CDK2) leads to cell cycle arrest, while inhibition of transcriptional CDKs (CDK7, CDK9) suppresses the expression of anti-apoptotic proteins, such as Mcl-1. This dual mechanism contributes to its potent induction of apoptosis. This compound has been shown to activate the mitochondrial apoptosis pathway, a process that can occur even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting its potential to overcome certain forms of drug resistance.

Flavopiridol is also a broad-spectrum CDK inhibitor, targeting CDK1, 2, 4, 6, 7, and 9. Its inhibition of transcriptional CDKs, particularly CDK9, leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis in leukemia cells. Flavopiridol's cytotoxic effects are often independent of p53 status and can induce apoptosis through caspase-3 activation.

Below is a diagram illustrating the generalized signaling pathway affected by both this compound and flavopiridol.

CDK_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Control cluster_2 Transcription Control cluster_3 Apoptosis Growth_Factors Growth Factors GF_Receptors Growth Factor Receptors Growth_Factors->GF_Receptors Signaling_Cascade Intracellular Signaling Cascade GF_Receptors->Signaling_Cascade Cyclin_D_CDK46 Cyclin D / CDK4/6 Signaling_Cascade->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb phosphorylates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->pRb phosphorylates Cyclin_A_CDK2 Cyclin A / CDK2 G1_S_Transition G1/S Transition Cyclin_A_CDK2->G1_S_Transition promotes Cyclin_B_CDK1 Cyclin B / CDK1 G2_M_Transition G2/M Transition Cyclin_B_CDK1->G2_M_Transition promotes E2F E2F pRb->E2F inhibits E2F->G1_S_Transition promotes CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNA_Pol_II->Transcription initiates Mcl1 Mcl-1 Transcription->Mcl1 Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node Meriolin_16 This compound Meriolin_16->Cyclin_E_CDK2 Meriolin_16->Cyclin_A_CDK2 Meriolin_16->Cyclin_B_CDK1 Meriolin_16->CDK9_CyclinT Flavopiridol Flavopiridol Flavopiridol->Cyclin_D_CDK46 Flavopiridol->Cyclin_E_CDK2 Flavopiridol->Cyclin_A_CDK2 Flavopiridol->Cyclin_B_CDK1 Flavopiridol->CDK9_CyclinT

Caption: Mechanism of action of this compound and Flavopiridol.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound and flavopiridol in various leukemia and lymphoma cell lines.

Table 1: IC50 Values in Leukemia and Lymphoma Cell Lines (nM)
Cell LineLeukemia TypeThis compound IC50 (nM)Flavopiridol IC50 (nM)Reference
Ramos Burkitt's Lymphoma50~100-200
Jurkat Acute T-Cell Leukemia~50Not directly compared
HL-60 Acute Promyelocytic Leukemia~20-40Not directly compared
K562 Chronic Myelogenous Leukemia~10-40130
CLL Cells Chronic Lymphocytic Leukemia (Patient Derived)Highly cytotoxic160-1150

Note: Direct head-to-head IC50 values in the same study are limited. The values presented are collated from multiple sources for comparison.

Table 2: CDK Inhibition Profile (IC50 in nM)
CDK TargetThis compoundFlavopiridol
CDK1 Potent30
CDK2 Potent170
CDK4 Less Potent100
CDK5 Potent-
CDK6 Less Potent~100
CDK7 Potent875
CDK9 Potent~20-100

References:

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound and flavopiridol on leukemia cell lines.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.

  • Compound Treatment: Add various concentrations of this compound or flavopiridol to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in leukemia cells following treatment.

  • Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or flavopiridol for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle and apoptosis pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, Mcl-1, cleaved PARP, CDK9, phospho-RNA Pol II) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental protocols described above.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_western Western Blot Analysis v1 Seed Leukemia Cells v2 Treat with this compound / Flavopiridol v1->v2 v3 Incubate (24-72h) v2->v3 v4 Add MTT Reagent v3->v4 v5 Incubate (4h) v4->v5 v6 Add Solubilization Buffer v5->v6 v7 Measure Absorbance (570nm) v6->v7 v8 Calculate IC50 v7->v8 a1 Treat Leukemia Cells a2 Harvest and Wash Cells a1->a2 a3 Resuspend in Binding Buffer a2->a3 a4 Stain with Annexin V-FITC and PI a3->a4 a5 Incubate (15 min) a4->a5 a6 Analyze by Flow Cytometry a5->a6 w1 Treat Cells & Lyse w2 Quantify Protein w1->w2 w3 SDS-PAGE w2->w3 w4 Transfer to Membrane w3->w4 w5 Block Membrane w4->w5 w6 Incubate with Primary Antibody w5->w6 w7 Incubate with Secondary Antibody w6->w7 w8 Detect Protein Bands w7->w8

Caption: Experimental workflows for key assays.

Conclusion

Both this compound and flavopiridol are potent inducers of apoptosis in leukemia cells through their inhibition of multiple CDKs. This compound appears to have greater potency in some leukemia cell lines in preclinical studies. Flavopiridol, having been in clinical development for a longer period, has a more established, albeit complex, clinical profile. The choice between these two agents for further research and development would depend on the specific context, including the leukemia subtype, the desired kinase selectivity profile, and the therapeutic window. The data and protocols presented in this guide are intended to provide a solid foundation for such evaluations.

References

Head-to-Head Comparison: Meriolin 16 vs. Roscovitine in Kinase Inhibition and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cyclin-dependent kinase (CDK) inhibitors, both Meriolin 16 and roscovitine have emerged as significant research tools and potential therapeutic agents. While both compounds exhibit broad-spectrum activity against various CDKs, a detailed comparative analysis reveals critical differences in their potency, selectivity, and cellular effects. This guide provides a head-to-head comparison of this compound and roscovitine, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application of these inhibitors.

Mechanism of Action and Target Profile

This compound is a novel, semi-synthetic compound derived from the marine natural products meridianins and variolins.[1][2] It functions as a potent, ATP-competitive pan-CDK inhibitor, demonstrating high cytotoxicity in various leukemia and lymphoma cell lines with IC50 values in the nanomolar range.[1][3] A key characteristic of this compound is its broad inhibition profile across the CDK family, with the notable exception of CDK4 and CDK6.[1] Its mechanism of action extends beyond cell cycle arrest, as it also potently inhibits CDK9, leading to the suppression of RNA polymerase II-mediated transcription and subsequent downregulation of anti-apoptotic proteins like Mcl-1. This dual action of inducing apoptosis through the mitochondrial pathway and inhibiting transcription contributes to its high cytotoxic potential.

Roscovitine , also known as Seliciclib (CYC202), is a well-established purine analog that acts as a competitive inhibitor at the ATP-binding site of several CDKs. Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range. Similar to this compound, roscovitine is a poor inhibitor of CDK4 and CDK6. The inhibition of these CDKs by roscovitine leads to cell cycle arrest and the induction of apoptosis in a variety of cancer cell lines. Its effects on transcription are also mediated through the inhibition of CDK7 and CDK9, which are essential for the phosphorylation of the C-terminal domain of RNA polymerase II.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory potency of this compound and roscovitine against various kinases and cancer cell lines.

Table 1: Comparative Kinase Inhibition Profile (IC50 values)

Kinase TargetThis compound IC50 (µM)Roscovitine IC50 (µM)
CDK1/cyclin B~0.03 (inhibition %)0.65
CDK2/cyclin A~0.03 (inhibition %)0.7
CDK2/cyclin ENot Reported0.7
CDK5/p25Not Reported0.16
CDK7/cyclin HInhibition noted~0.2-0.7
CDK9/cyclin TInhibition noted~0.2-0.7
CDK4/cyclin D1Low inhibition>100
CDK6/cyclin D3Low inhibition>100

Note: Direct comparative IC50 values from a single study for both compounds against a full kinase panel are limited. The data presented is compiled from multiple sources and "inhibition %" indicates significant inhibition at the specified concentration as reported in the source.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines (IC50 values)

Cell LineCancer TypeThis compound IC50 (µM)Roscovitine IC50 (µM)
RamosBurkitt's Lymphoma0.01 - 0.04~15 (average for cancer cell lines)
JurkatT-cell Leukemia~0.05Not Reported
K562 (imatinib-resistant)Chronic Myeloid LeukemiaCytotoxicNot Reported
J82 (cisplatin-resistant)Urothelial CarcinomaCytotoxicNot Reported
UMSCC47 (HPV+)Head and Neck CancerNot ReportedInduces DNA damage

Signaling Pathways and Cellular Effects

Both this compound and roscovitine impact two critical cellular processes: cell cycle progression and transcription. Their inhibitory effects on key CDKs trigger a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Cell Cycle Regulation

The progression through the cell cycle is tightly regulated by the sequential activation of CDKs. Both this compound and roscovitine disrupt this process primarily by inhibiting CDK1 and CDK2. This leads to the sustained hypophosphorylated state of the Retinoblastoma protein (Rb), which in turn remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression.

G cluster_0 G1 Phase cluster_1 Inhibition CDK4/6 CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Meriolin_16 Meriolin_16 CDK2 CDK2 Meriolin_16->CDK2 inhibits Cell Cycle Arrest Cell Cycle Arrest Meriolin_16->Cell Cycle Arrest Roscovitine Roscovitine Roscovitine->CDK2 inhibits Roscovitine->Cell Cycle Arrest pRb_hyper pRb_hyper CDK2->pRb_hyper hyperphosphorylates E2F_release E2F_release pRb_hyper->E2F_release E2F_release->S-Phase Genes Cell Division Cell Division Cell Cycle Progression->Cell Division

Figure 1: Inhibition of Cell Cycle Progression.
Transcriptional Regulation and Apoptosis Induction

A crucial aspect of the anticancer activity of both inhibitors is their ability to target transcriptional CDKs, particularly CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound and roscovitine effectively block the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1. The resulting decrease in Mcl-1 levels shifts the cellular balance towards apoptosis, leading to the activation of the mitochondrial apoptotic pathway.

G cluster_0 Transcription cluster_1 Inhibition CDK9 CDK9 RNA_Pol_II RNA_Pol_II CDK9->RNA_Pol_II phosphorylates RNA_Pol_II_P RNA_Pol_II_P CDK9->RNA_Pol_II_P Mcl-1_mRNA Mcl-1_mRNA RNA_Pol_II->Mcl-1_mRNA transcribes Mcl-1_Protein Mcl-1_Protein Mcl-1_mRNA->Mcl-1_Protein translates to Apoptosis Apoptosis Mcl-1_Protein->Apoptosis inhibits Meriolin_16 Meriolin_16 Meriolin_16->CDK9 inhibits Apoptosis_Induction Apoptosis_Induction Meriolin_16->Apoptosis_Induction Roscovitine Roscovitine Roscovitine->CDK9 inhibits Roscovitine->Apoptosis_Induction RNA_Pol_II_P->Mcl-1_mRNA

Figure 2: Inhibition of Transcription and Induction of Apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense inhibitor (or DMSO) into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Kinase to wells Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP mix to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_RT Incubate at room temperature (e.g., 60 minutes) Add_Substrate_ATP->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent to deplete remaining ATP Incubate_RT->Add_ADP_Glo Incubate_RT_2 Incubate at room temperature (40 minutes) Add_ADP_Glo->Incubate_RT_2 Add_Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_RT_2->Add_Kinase_Detection Incubate_RT_3 Incubate at room temperature (30 minutes) Add_Kinase_Detection->Incubate_RT_3 Read_Luminescence Measure luminescence using a plate reader Incubate_RT_3->Read_Luminescence End End Read_Luminescence->End

References

Meriolin 16: A Potent CDK9 Inhibitor for Transcriptional Regulation Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Meriolin 16's Potency and Cellular Effects Against Other Leading CDK9 Inhibitors

This guide provides a comprehensive comparison of this compound's cyclin-dependent kinase 9 (CDK9) inhibitory activity with other well-established CDK9 inhibitors, including Flavopiridol, Dinaciclib, AZD4573, and SNS-032. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcriptional regulation in diseases such as cancer.

Biochemical Potency: A Head-to-Head Comparison

This compound has been identified as a potent multi-kinase inhibitor with significant activity against CDKs, including the transcription-regulating kinase CDK9. While a direct head-to-head biochemical IC50 value for this compound against CDK9 is not publicly available, kinome screening data and cellular activity assays provide strong evidence of its potent inhibitory effects. A recent study demonstrated that this compound potently inhibits CDK9 in a concentration-dependent manner.[1] Furthermore, its cytotoxic effects in cancer cell lines are comparable to those of Dinaciclib, a known potent CDK9 inhibitor.[1]

For a clear comparison, the following table summarizes the reported biochemical IC50 values for several established CDK9 inhibitors.

InhibitorCDK9 IC50 (nM)Additional CDK Targets (IC50 < 100 nM)
This compound Data Not Available (Potent Inhibition Demonstrated)[1]CDK1, CDK2, CDK5, CDK7, etc.[1]
Flavopiridol ~20-100CDK1, CDK2, CDK4, CDK6, CDK7
Dinaciclib 4CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM)
AZD4573 <4Highly Selective for CDK9
SNS-032 4CDK2 (38 nM), CDK7 (62 nM)

Cellular Activity: Inhibition of Cell Growth

The inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising strategy for cancer therapy. The cytotoxic potential of this compound has been evaluated in various cancer cell lines, demonstrating IC50 values in the nanomolar range, comparable to the potent CDK9 inhibitor Dinaciclib.[1]

InhibitorCell LineCytotoxicity IC50 (nM)
This compound Ramos (Burkitt's Lymphoma)30
Dinaciclib Ramos (Burkitt's Lymphoma)10
This compound Various Leukemia/Lymphoma Lines10 - 40
SNS-032 NALM6 (B-cell ALL)200

Visualizing the Mechanism of Action

To understand the biological context of CDK9 inhibition, the following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for inhibitor validation.

CDK9_Signaling_Pathway CDK9 Signaling and Inhibition cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition Mechanism P-TEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II P-TEFb->RNAPII Phosphorylates Ser2 Transcription Gene Transcription (e.g., c-Myc, Mcl-1) RNAPII->Transcription Meriolin_16 This compound Meriolin_16->P-TEFb Inhibits

Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II to promote gene transcription. This compound inhibits this process.

Experimental_Workflow Workflow for Comparing CDK9 Inhibitors Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cell_Viability Cell Viability Assay (Cytotoxicity IC50) Cell_Culture->Cell_Viability Western_Blot Western Blot (Target Modulation) Cell_Culture->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Pro-Apoptotic Efficacy of Meriolin 16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pro-apoptotic effects of Meriolin 16, a potent cyclin-dependent kinase (CDK) inhibitor. Through objective comparisons with other established pro-apoptotic agents and detailed experimental data, this document serves as a valuable resource for researchers investigating novel anti-cancer therapeutics.

Abstract

This compound is a synthetic small molecule that has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. It functions primarily through the inhibition of multiple CDKs, leading to cell cycle arrest and the induction of the intrinsic mitochondrial apoptosis pathway. This guide presents a comparative analysis of this compound against other CDK inhibitors, a general kinase inhibitor, and a targeted Bcl-2 inhibitor, supported by established experimental protocols and visual representations of the underlying molecular pathways.

Comparative Analysis of Pro-Apoptotic Agents

The efficacy of this compound as a pro-apoptotic agent is best understood in the context of other compounds that induce programmed cell death. This section compares this compound with Flavopiridol and Roscovitine (other CDK inhibitors), Staurosporine (a broad-spectrum kinase inhibitor), and Venetoclax (a specific Bcl-2 inhibitor).

Data Presentation: Potency of Pro-Apoptotic Compounds

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds in various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundTarget(s)Cell Line(s)IC50 (nM)Citation(s)
This compound Pan-CDK inhibitorLeukemia and Lymphoma cell lines (HL60, Jurkat, K562, Ramos, etc.)10 - 40[1]
Flavopiridol CDK1, CDK2, CDK4, CDK6, CDK7, CDK9Chronic Lymphocytic Leukemia (CLL) cells20 - 300[2]
Breast Cancer Stem Cells500[3]
Cholangiocarcinoma cell lines40 - 213[4]
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9Various cancer cell lines~200 - 700 (average ~15,000)[5]
Chronic Lymphocytic Leukemia (CLL) cells~20,000
Staurosporine Broad-spectrum kinase inhibitorHuman Neuroblastoma cell lines100
Human Corneal Endothelial cells200
Venetoclax Bcl-2Hematological MalignanciesVaries by cell line and Bcl-2 dependence

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound-Induced Apoptotic Pathway

Meriolin16_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation Meriolin16 This compound CDKs Cyclin-Dependent Kinases (CDK1, 2, 5, 7, 9, etc.) Meriolin16->CDKs Inhibition Bcl2 Bcl-2 CDKs->Bcl2 Modulates (indirectly) Mitochondrion Mitochondrion Smac Smac/DIABLO Mitochondrion->Smac Release Apaf1 Apaf-1 Bcl2->Mitochondrion Inhibition of pore formation ActiveCaspase9 Active Caspase-9 Apaf1->ActiveCaspase9 Activation Caspase9 Pro-Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage & Activation ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound inhibits CDKs, leading to mitochondrial-mediated apoptosis.

General Experimental Workflow for Apoptosis Assessment

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound or Comparator Compound start->treatment control Vehicle Control start->control annexin Annexin V/PI Staining treatment->annexin caspase Caspase-3 Activity Assay treatment->caspase western Western Blot treatment->western control->annexin control->caspase control->western flow Flow Cytometry annexin->flow spectro Spectrophotometry caspase->spectro imaging Chemiluminescence Imaging western->imaging

Caption: Workflow for evaluating the pro-apoptotic effects of test compounds.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Preparation: Seed and treat cells with this compound or comparator compounds for the desired time. Include a vehicle-treated negative control.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Active caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Procedure:

  • Cell Lysis: Treat cells as described above. Harvest and wash the cells, then lyse them in a chilled lysis buffer on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.

  • Reaction Setup: In a 96-well plate, add cell lysate to each well.

  • Substrate Addition: Add the DEVD-pNA or DEVD-AMC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins) and secondary antibodies conjugated to an enzyme for detection.

Procedure:

  • Protein Extraction: Prepare cell lysates from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

This compound demonstrates potent pro-apoptotic activity at nanomolar concentrations, primarily through the inhibition of CDKs and subsequent activation of the intrinsic mitochondrial apoptotic pathway. Its efficacy is comparable to or greater than other CDK inhibitors like Flavopiridol and Roscovitine. The provided experimental protocols offer a standardized framework for the continued investigation and cross-validation of this compound's therapeutic potential. The ability of this compound to induce apoptosis even in cells with high levels of the anti-apoptotic protein Bcl-2 highlights its promise as a robust anti-cancer agent.

References

Meriolin 16 Demonstrates Superior Cytotoxicity Over Meriolin 36 in Leukemia and Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that Meriolin 16, a novel derivative of the meridianin and variolin marine natural products, exhibits significantly greater cytotoxic activity against a panel of leukemia and lymphoma cell lines when compared to its counterpart, Meriolin 36. This heightened potency is attributed to its robust inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and the induction of apoptosis.

This compound consistently displayed lower half-maximal inhibitory concentration (IC50) values, indicating that a much lower concentration of the compound is required to induce cell death in 50% of the tested cancer cells compared to Meriolin 36.[1] This difference in potency was observed across multiple myeloid and lymphoid leukemia and lymphoma cell lines.

Both this compound and Meriolin 36 function as potent inhibitors of a broad spectrum of CDKs.[1][2] These enzymes are crucial regulators of cell cycle progression and transcription. By inhibiting key CDKs, such as CDK1, CDK2, and CDK9, meriolins disrupt the normal cell cycle, preventing cancer cells from proliferating.[1] This inhibition ultimately triggers the intrinsic, or mitochondrial, pathway of apoptosis, a form of programmed cell death.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values for this compound and Meriolin 36 in various leukemia and lymphoma cell lines after 24 hours of treatment. The data clearly illustrates the superior cytotoxic potential of this compound.

Cell LineCancer TypeThis compound IC50 (nM)Meriolin 36 IC50 (nM)
K562Chronic Myeloid Leukemia10 - 40940 - 3840
HL60Acute Myeloid Leukemia10 - 40940 - 3840
SUPB15B-cell Acute Lymphoblastic Leukemia10 - 40940 - 3840
KOPTK1T-cell Acute Lymphoblastic Leukemia10 - 40940 - 3840
HPBALLT-cell Acute Lymphoblastic Leukemia10 - 40940 - 3840
MOLT4T-cell Acute Lymphoblastic Leukemia10 - 40940 - 3840
RamosBurkitt's Lymphoma20 - 50170 - 3840
JurkatT-cell Acute Lymphoblastic Leukemia10 - 40940 - 3840

Data compiled from published research.

Experimental Protocols

The cytotoxic effects of this compound and Meriolin 36 were determined using a variety of established experimental methodologies. Below are detailed protocols for the key assays cited in the supporting literature.

Cell Viability Assessment (AlamarBlue® Assay)

This assay quantitatively measures the proliferation of cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or Meriolin 36 for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.

  • Reagent Addition: Add AlamarBlue® reagent to each well, equivalent to 10% of the total volume.

  • Incubation: Incubate the plates for 4-8 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment with meriolins, harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot for PARP Cleavage

Cleavage of poly(ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by meriolins and a general workflow for assessing their cytotoxicity.

Meriolin_Signaling_Pathway Meriolin This compound / 36 CDK CDK1, CDK2, CDK9 Meriolin->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Transcription Transcription CDK->Transcription Promotes Apoptosis Apoptosis CellCycle->Apoptosis Leads to Transcription->Apoptosis Leads to

Caption: Meriolin-induced inhibition of CDKs disrupts cell cycle and transcription, leading to apoptosis.

Cytotoxicity_Workflow start Cancer Cell Culture treatment Treat with this compound / 36 (Varying Concentrations) start->treatment incubation Incubate (e.g., 24h) treatment->incubation viability Cell Viability Assay (AlamarBlue) incubation->viability apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis western Western Blot (PARP Cleavage) incubation->western analysis Data Analysis (IC50 Calculation) viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for comparing the cytotoxicity of this compound and Meriolin 36.

References

Meriolin 16: A Promising Kinase Inhibitor Overcoming Cisplatin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals that Meriolin 16, a potent cyclin-dependent kinase (CDK) inhibitor, demonstrates significant efficacy in cisplatin-resistant cancer cell lines. This comparison guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's performance against cisplatin and other CDK inhibitors, highlighting its potential as a therapeutic agent in cancers that have developed resistance to conventional chemotherapy.

Cisplatin is a cornerstone of treatment for many cancers, but the development of resistance remains a major clinical obstacle. This compound targets the fundamental cellular machinery of proliferation and survival, offering a distinct mechanism of action that appears to circumvent common cisplatin resistance pathways.

Comparative Efficacy in Cisplatin-Resistant Cell Lines

This compound has shown potent cytotoxic effects in various cancer cell lines, including those selected for resistance to cisplatin. Studies have demonstrated that this compound can induce cell death in cisplatin-resistant urothelial carcinoma (J82) and germ cell tumor (2102EP) cells.[1][2][3] Its primary mechanism of action is the inhibition of multiple cyclin-dependent kinases, including CDK1, CDK2, and CDK9, which are crucial for cell cycle progression and transcription.[1][4] This multi-targeted approach disrupts essential cellular processes, leading to apoptosis.

DrugCell LineResistance StatusIC50 (nM)Citation
This compoundJ82Cisplatin-Resistant~10-40
This compound2102EPCisplatin-Resistant~10-40
FlavopiridolOV202 hpCisplatin-Resistant>1000
CisplatinOV202 hpCisplatin-Resistant>3000

Note: IC50 values are approximate and derived from different studies. Direct head-to-head comparisons may vary.

Mechanism of Action: Overcoming Resistance Pathways

Cisplatin resistance is a multifactorial phenomenon involving various signaling pathways that promote cell survival and reduce drug efficacy. Key pathways implicated in cisplatin resistance include the Wnt/β-catenin, EGFR/AKT, and JNK signaling pathways. These pathways can lead to increased DNA repair, reduced drug accumulation, and inhibition of apoptosis.

This compound's mechanism of action directly counters these survival signals. By inhibiting CDKs, this compound induces cell cycle arrest and prevents the transcription of key survival proteins. Notably, this compound can induce apoptosis through the mitochondrial pathway, even in cells overexpressing the anti-apoptotic protein Bcl-2, a common mechanism of drug resistance.

This compound Mechanism of Action vs. Cisplatin Resistance Pathways cluster_Meriolin16 This compound cluster_CisplatinResistance Cisplatin Resistance Mechanisms Meriolin16 This compound CDK1_2_9 CDK1, CDK2, CDK9 Meriolin16->CDK1_2_9 inhibits CellCycleArrest Cell Cycle Arrest CDK1_2_9->CellCycleArrest leads to TranscriptionInhibition Transcription Inhibition (p-RNA Pol II ↓) CDK1_2_9->TranscriptionInhibition leads to Apoptosis_M Mitochondrial Apoptosis CellCycleArrest->Apoptosis_M TranscriptionInhibition->Apoptosis_M Wnt Wnt/β-catenin Survival Cell Survival (Bcl-2 ↑) Wnt->Survival EGFR_AKT EGFR/AKT EGFR_AKT->Survival JNK JNK Signaling JNK->Survival Survival->Apoptosis_M inhibits

Caption: this compound targets CDKs to induce apoptosis, bypassing cisplatin resistance pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, cisplatin, or other comparator drugs for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat cells with the desired drug concentrations for the indicated time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

CDK Kinase Activity Assay (Luminescence-based)
  • Prepare a reaction mixture containing the specific CDK/cyclin complex, a substrate (e.g., a peptide), and ATP in a kinase buffer.

  • Add this compound or other inhibitors at various concentrations to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Add a reagent that depletes the remaining ATP and converts the generated ADP to ATP.

  • Add a luciferase/luciferin reagent to measure the newly synthesized ATP, which produces a luminescent signal.

  • The luminescence intensity is proportional to the kinase activity.

Experimental Workflow for Efficacy Evaluation start Cisplatin-Resistant Cell Lines treat Treat with This compound & Comparators start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V Assay) treat->apoptosis cdk_activity CDK Activity (Luminescence Assay) treat->cdk_activity data_analysis Data Analysis (IC50, % Apoptosis) viability->data_analysis apoptosis->data_analysis cdk_activity->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for assessing this compound efficacy in cisplatin-resistant cells.

Conclusion

The available evidence strongly suggests that this compound is a potent inducer of apoptosis in cancer cell lines that have developed resistance to cisplatin. Its mechanism of action, centered on the inhibition of key CDKs, allows it to bypass the common survival pathways that are often upregulated in resistant tumors. For researchers and drug development professionals, this compound represents a promising candidate for further investigation, either as a standalone therapy or in combination with other agents, to address the significant clinical challenge of cisplatin resistance. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to other CDK inhibitors.

References

Assessing the selectivity of Meriolin 16 compared to other CDK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Meriolin 16's Selectivity Profile Against Other Leading Cyclin-Dependent Kinase Inhibitors

In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as pivotal targets due to their central role in regulating cell cycle progression and transcription. The quest for potent and selective CDK inhibitors is driven by the need to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive assessment of this compound, a novel and highly potent CDK inhibitor, comparing its selectivity profile with other well-established CDK inhibitors. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental workflows.

Comparative Selectivity of this compound

This compound has demonstrated significant potency against a broad spectrum of CDKs. A kinome-wide screen revealed that this compound is a prevalent inhibitor of most CDKs, including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20.[1] Its cytotoxic potential in various leukemia and lymphoma cell lines is notable, with IC50 values in the nanomolar range, comparable to the potent pan-CDK inhibitor Dinaciclib.[1]

To provide a clear comparison of its selectivity, the following table summarizes the inhibitory activity (IC50/Ki in nM) of this compound and other prominent CDK inhibitors against a panel of key cyclin-dependent kinases.

KinaseThis compound (% Inhibition @ 30nM)Dinaciclib (IC50, nM)R547 (Ki, nM)Flavopiridol (IC50, nM)Palbociclib (IC50, nM)Abemaciclib (IC50, nM)Ribociclib (IC50, nM)
CDK1 99%3220-100---
CDK2 99%1320-100-100-fold less than CDK4/6-
CDK4 49%110,000 (µM)120-10011210
CDK5 99%1-----
CDK6 88%--20-100151039
CDK7 98%--875---
CDK9 100%4-20-100->5-fold higher than CDK4/6-

Note: Data for this compound is presented as percentage of kinase activity inhibition at a concentration of 30 nM, as direct IC50 values from a comprehensive panel were not available in the public domain. This concentration is equivalent to its IC50 value in Ramos cells.[1] Data for other inhibitors are compiled from various sources.

Experimental Methodologies

The assessment of CDK inhibitor selectivity relies on robust and precise experimental protocols. The following are detailed methodologies for key experiments cited in this guide.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase, substrate (e.g., a generic peptide substrate or a specific protein like Histone H1), ATP, and the test inhibitor (e.g., this compound) at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test inhibitor or vehicle (DMSO), 2 µL of kinase, and 2 µL of a substrate/ATP mixture. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Live-Cell Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the NanoLuc®-CDK fusion protein and seed them in a 96-well plate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells. Then, add the NanoBRET™ tracer. Incubate for 2 hours at 37°C.

  • Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • BRET Measurement: Measure the BRET signal using a luminometer capable of detecting donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The IC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting to a competitive binding model.

Visualizing Cellular Impact and Experimental Design

To better understand the mechanisms of action and experimental approaches, the following diagrams, generated using Graphviz, illustrate the CDK signaling pathway and a typical workflow for assessing inhibitor selectivity.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Transcription cluster_inhibitors Points of Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Cyclin E Cyclin E E2F->Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription CDK2_G1 CDK2 Cyclin E->CDK2_G1 Activation CDK2_G1->Rb Phosphorylation Cyclin A Cyclin A CDK2_G2 CDK2 Cyclin A->CDK2_G2 Activation Mitosis Mitosis CDK2_G2->Mitosis Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activation CDK1->Mitosis Cyclin T Cyclin T CDK9 CDK9 Cyclin T->CDK9 Activation RNA Pol II RNA Pol II CDK9->RNA Pol II Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Meriolin_16 This compound Meriolin_16->CDK4/6 Meriolin_16->CDK2_G1 Meriolin_16->CDK2_G2 Meriolin_16->CDK1 Meriolin_16->CDK9 Other_CDKi Other CDK Inhibitors (e.g., Dinaciclib, Flavopiridol)

Caption: CDK signaling pathway in cell cycle and transcription, with points of inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_in_cellulo Live-Cell Target Engagement Assay cluster_data_analysis Data Analysis and Comparison A1 Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions A2 Incubate Components in 384-well Plate A1->A2 A3 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A2->A3 A4 Add Kinase Detection Reagent (Convert ADP to ATP, Luminescence) A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate IC50 Values A5->A6 C1 Compare IC50 Values Across Inhibitors A6->C1 B1 Transfect Cells with NanoLuc®-CDK Construct B2 Seed Cells in 96-well Plate B1->B2 B3 Add Test Compound and NanoBRET™ Tracer B2->B3 B4 Incubate and Lyse Cells B3->B4 B5 Measure BRET Signal B4->B5 B6 Determine Target Occupancy and Cellular IC50 B5->B6 B6->C1 C2 Assess Selectivity Profile C1->C2

Caption: Workflow for assessing CDK inhibitor selectivity using in vitro and in-cellulo assays.

Conclusion

This compound stands out as a highly potent CDK inhibitor with a broad spectrum of activity against the CDK family. Its efficacy in preclinical models suggests it is a promising candidate for cancer therapy. The comparative data presented in this guide highlights its distinct selectivity profile relative to other well-known CDK inhibitors. The detailed experimental protocols and visual diagrams provide researchers and drug development professionals with the necessary information to understand and further investigate the therapeutic potential of this compound and other CDK inhibitors. Future studies should focus on elucidating the in vivo efficacy and safety profile of this compound to pave the way for its clinical development.

References

Benchmarking Meriolin 16's Anti-proliferative Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative properties of Meriolin 16, a potent cyclin-dependent kinase (CDK) inhibitor.[1][2][3] Data is presented to benchmark its performance against other relevant compounds, supplemented by detailed experimental protocols and pathway diagrams to support further research and development.

Mechanism of Action: A Dual Assault on Cancer Cells

This compound exerts its anti-proliferative effects by targeting CDKs, which are key regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them a prime therapeutic target. This compound's mechanism involves a dual approach:

  • Inhibition of Cell Cycle Progression: By inhibiting cell cycle-regulating kinases such as CDK1 and CDK2, this compound prevents the phosphorylation of the Retinoblastoma (RB) protein. This keeps RB in its active, hypophosphorylated state, where it binds to the E2F transcription factor. This complex blocks the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, effectively halting cell proliferation.

  • Inhibition of Transcription: this compound potently inhibits CDK9. CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for transcription initiation. By inhibiting this process, this compound globally shuts down transcription, leading to the depletion of short-lived proteins essential for cancer cell survival, such as the anti-apoptotic protein Mcl-1. This ultimately triggers programmed cell death (apoptosis).

This combined inhibition of cell cycle progression and transcription makes this compound a valuable anticancer agent.

Quantitative Performance Comparison

The efficacy of an anti-proliferative agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological process. The lower the IC50 value, the greater the potency of the compound.

The following table summarizes the IC50 values of this compound in comparison to other Meriolin derivatives and standard CDK inhibitors across various cancer cell lines.

CompoundCell LineIC50 (nM)Treatment Duration
This compound Ramos (Burkitt's Lymphoma) 50 24h
Meriolin 3Ramos (Burkitt's Lymphoma)7024h
Meriolin 31Ramos (Burkitt's Lymphoma)9024h
Meriolin 36Ramos (Burkitt's Lymphoma)17024h
Meriolin 5SW1088 (Astrocytoma)32Not Specified
Meriolin 15U87 (Glioblastoma)5.1Not Specified
RoscovitineMCF7 (Breast Cancer)15,0003 days
FlavopiridolVariousVariesNot Specified
DinaciclibVariousVariesNot Specified

Data compiled from multiple sources. Note that experimental conditions such as treatment duration and assay type can influence IC50 values.

As the data indicates, this compound demonstrates high potency, particularly in lymphoma cell lines, with an IC50 value in the low nanomolar range. Notably, it is more potent than several other Meriolin derivatives in the Ramos cell line.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the anti-proliferative properties of a compound.

Protocol: Cell Viability Assessment using AlamarBlue® Assay

This protocol is designed for a 96-well plate format and measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • AlamarBlue® HS Cell Viability Reagent

  • 96-well tissue culture plates (black, clear-bottom for fluorescence reading is recommended)

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic phase of growth. b. Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion). c. Dilute the cells in complete culture medium to the desired seeding density (e.g., 1 x 10^4 cells/ml, optimization may be required). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" controls (medium only) to determine background fluorescence. e. Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. c. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • AlamarBlue® Assay: a. Following the treatment period, add AlamarBlue® reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume). b. Gently shake the plate to mix. c. Return the plate to the incubator for 1-4 hours (incubation time may need optimization depending on the cell type and density). The reagent is non-toxic, allowing for continuous monitoring if desired.

  • Data Acquisition: a. Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. b. Alternatively, absorbance can be measured at 570 nm and 600 nm.

  • Data Analysis: a. Subtract the average fluorescence reading of the "no-cell" control wells from all other wells. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Visualizations: Workflows and Pathways

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Harvest Harvest Log-Phase Cells Count Count & Seed Cells in 96-Well Plate Harvest->Count Incubate1 Incubate (24h) for Cell Adherence Count->Incubate1 Treat Add Compound to Cells Incubate1->Treat Prepare Prepare Serial Dilutions of this compound Prepare->Treat Incubate2 Incubate for Exposure Period (e.g., 24-72h) Treat->Incubate2 Add_AB Add AlamarBlue® Reagent Incubate2->Add_AB Incubate3 Incubate (1-4h) Add_AB->Incubate3 Read Measure Fluorescence Incubate3->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining IC50 values.

G cluster_downstream Meriolin16 This compound CDK2 CDK2 / Cyclin A, E Meriolin16->CDK2 Inhibits CDK9 CDK9 / Cyclin T Meriolin16->CDK9 Inhibits pRB p-pRB (Inactive) Releases E2F CDK2->pRB Phosphorylates pRNAPII p-RNA Polymerase II CDK9->pRNAPII Phosphorylates RB pRB (Active) Binds E2F E2F E2F RB->E2F Sequesters G1_Arrest G1 Cell Cycle Arrest RB->G1_Arrest pRB->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates RNAPII RNA Polymerase II Transcription Global Transcription pRNAPII->Transcription Initiates Mcl1 Mcl-1 Depletion Apoptosis Apoptosis Mcl1->Apoptosis Inhibit_RB_Phos X Inhibit_RNAPII_Phos X

Caption: this compound's dual mechanism of action pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Meriolin 16: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Attention Researchers: The following document provides a comprehensive guide to the proper disposal procedures for Meriolin 16, a potent cyclin-dependent kinase (CDK) inhibitor used in cancer research.[1][2][3] Given its biological activity as an apoptosis-inducing agent, this compound must be handled with care and disposed of as hazardous chemical waste.[4][5]

This guide is synthesized from general laboratory safety protocols for hazardous waste and should be used in conjunction with the official Safety Data Sheet (SDS) provided by your supplier. The SDS for this compound can be requested from suppliers like MedchemExpress. Always prioritize the specific instructions in the SDS and your institution's Environmental Health and Safety (EH&S) guidelines.

Hazard Profile and Waste Classification

This compound is a potent cytotoxic compound. While a specific regulatory classification is pending a formal review of its SDS, it is prudent to treat it as a hazardous chemical waste due to its biological effects. The primary hazards are associated with its cytotoxicity.

The following table summarizes the assumed hazard characteristics and the corresponding waste management considerations.

Hazard CharacteristicDescriptionDisposal Implications
Cytotoxicity As a potent apoptosis inducer with an IC50 of 50 nM, this compound is highly toxic to cells.All contaminated materials must be treated as hazardous waste. Avoid generation of dust or aerosols.
Physical State Typically supplied as a solid (powder).Requires careful handling to prevent inhalation or skin contact. Spills can be difficult to contain.
Solubility Soluble in DMSO and other organic solvents.The choice of solvent for decontamination and rinsing will affect the waste stream.
Reactivity Reactivity data is not widely available.Assume it is incompatible with strong oxidizing agents, acids, and bases until confirmed otherwise.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to collection by EH&S personnel.

Phase 1: Personal Protective Equipment (PPE) and Preparation
  • Consult the SDS: Before handling this compound, thoroughly read the manufacturer's Safety Data Sheet.

  • Engineering Controls: All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Required PPE:

    • Gloves: Wear two pairs of nitrile gloves.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A buttoned lab coat must be worn.

    • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be required.

Phase 2: Waste Segregation and Collection

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Description: Includes contaminated gloves, weigh boats, pipette tips, and any other disposable labware that has come into contact with solid this compound.

    • Collection: Place all solid waste into a designated, leak-proof plastic bag or container lined with a plastic bag. This container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Description: Includes unused solutions of this compound, solvents used for rinsing contaminated glassware, and cell culture media containing the compound.

    • Collection: Collect all liquid waste in a compatible, screw-cap container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines. The container must be kept closed except when adding waste.

  • Sharps Waste:

    • Description: Needles, syringes, or any other sharp objects contaminated with this compound.

    • Collection: Place all contaminated sharps into a designated, puncture-proof sharps container.

  • Empty Containers:

    • Description: The original container of this compound.

    • Procedure: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the label and dispose of the container as regular trash or as directed by EH&S.

Phase 3: Labeling and Storage
  • Labeling: All hazardous waste containers must be labeled with a "Hazardous Waste" tag as soon as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator and laboratory contact information

  • Storage:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of waste generation.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Segregate this compound waste from incompatible materials.

Phase 4: Disposal Request
  • Full Containers: Once a waste container is full, complete the hazardous waste tag with the final date.

  • Request Pickup: Contact your institution's Environmental Health and Safety department to schedule a pickup of the hazardous waste. Do not pour any chemical waste down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Meriolin16_Disposal_Workflow cluster_prep Phase 1: Preparation cluster_segregation Phase 2: Waste Segregation cluster_collection Phase 3: Collection & Labeling cluster_storage Phase 4: Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Screw-Cap Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste request_pickup Request Waste Pickup from EH&S store_waste->request_pickup end End: Waste Removed by EH&S request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Meriolin 16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Meriolin 16, a potent kinase inhibitor. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and critical safety data.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific health and environmental hazards. The primary risks include respiratory sensitization and harm to aquatic life[1]. Therefore, appropriate personal protective equipment is mandatory to ensure user safety and prevent environmental contamination.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Respiratory Protection RespiratorIn case of inadequate ventilation, wear respiratory protection.[1]
Hand Protection GlovesChemical-resistant gloves.
Eye Protection Safety GogglesProvide a complete seal around the eyes.
Skin and Body Protection Lab CoatTo be worn over personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety at every stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust.[1]

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • "Handle in accordance with good industrial hygiene and safety practice"[1].

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing.

  • If Swallowed: Rinse mouth with water (only if the person is conscious). Consult a physician.

4. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the substance to enter drains or the environment.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safety Data Summary

The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS ClassificationHazard StatementPrecautionary Statement
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing dust. P285: In case of inadequate ventilation wear respiratory protection.
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life.P273: Avoid release to the environment.

Experimental Workflow for Safe Handling

The logical flow for safely handling this compound, from initial preparation to final disposal, is illustrated in the diagram below. Adherence to this workflow is critical for minimizing risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Chemical Fume Hood A->B C Weigh this compound B->C Begin work in hood D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Experiment complete F Dispose of Waste in Approved Container E->F G Doff PPE F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.